N-Methylethanamine-d2
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuterio-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on N-Methylethanamine-d2: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylethanamine-d2, the deuterium-labeled form of N-methylethanamine, serves as a crucial tool in advanced analytical and research applications, particularly within the pharmaceutical and life sciences sectors. Its isotopic purity and chemical similarity to its non-deuterated counterpart make it an ideal internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies of this compound.
Chemical Properties and Structure
This compound is a secondary amine where two hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a minimal change in its chemical reactivity but a significant and measurable increase in its molecular mass, which is the basis for its utility as an internal standard.
Structure:
The chemical structure of this compound is as follows:
Quantitative Data Summary:
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated form for comparison.
| Property | This compound | N-Methylethanamine | Reference |
| Molecular Formula | C3H7D2N | C3H9N | [1] |
| Molecular Weight | 61.12 g/mol | 59.11 g/mol | [2][3] |
| Boiling Point | Not specified | 36-37 °C | [3][4] |
| Melting Point | Not specified | -70.99 °C (estimate) | [4] |
| Solubility | Not specified | Highly soluble in water and polar solvents; limited solubility in non-polar solvents. | [5] |
Experimental Protocols
Synthesis of this compound
Representative Protocol for the Synthesis of Deuterated Amines:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deuterated aldehyde (e.g., acetaldehyde-d3) in a suitable anhydrous solvent such as methanol or ethanol.
-
Addition of Amine: Add a solution of methylamine in the same solvent to the flask. The reaction mixture is typically stirred at room temperature for a specified period to allow for the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is then added portion-wise to the reaction mixture. For deuteration, a deuterated reducing agent like sodium borodeuteride (NaBD4) can be used to introduce additional deuterium atoms if desired.
-
Quenching and Extraction: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction is carefully quenched with water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the pure deuterated amine.[1][2][5][6]
NMR Spectroscopy for Quantitative Analysis
This compound is an excellent internal standard for quantitative NMR (qNMR) due to its structural similarity to the analyte and its distinct NMR signal.
General Protocol for qNMR using an Internal Standard:
-
Sample Preparation: Accurately weigh a known amount of the analyte and the this compound internal standard. Dissolve both in a known volume of a suitable deuterated NMR solvent (e.g., CDCl3, D2O).
-
NMR Acquisition: Acquire the 1H NMR spectrum of the sample. Ensure that the relaxation delay is sufficiently long (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate quantification.
-
Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration and Calculation: Integrate the signals corresponding to a known number of protons for both the analyte and the internal standard. The concentration of the analyte can be calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
Mass Spectrometry for Quantitative Analysis
In mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are used to correct for variations in sample preparation, injection volume, and matrix effects.
General Protocol for LC-MS using a Deuterated Internal Standard:
-
Sample Preparation: To each sample, standard, and quality control sample, add a known and constant amount of the this compound internal standard at the beginning of the sample preparation process.
-
Extraction: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
LC-MS Analysis: Inject the extracted sample into the LC-MS system. The chromatographic conditions should be optimized to achieve good separation of the analyte from other matrix components. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.[11][12][13][14]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound in a research and drug development context.
Caption: Experimental workflow for the synthesis and application of this compound.
Caption: Logical workflow for the use of deuterated standards in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Analytical NMR [magritek.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. skyline.ms [skyline.ms]
- 14. m.youtube.com [m.youtube.com]
N-Methylethanamine-d2: A Technical Guide to Synthesis and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and isotopic labeling of N-Methylethanamine-d2, a deuterated isotopologue of N-methylethanamine. The incorporation of deuterium can be a critical tool in drug discovery and development, offering the potential to alter metabolic pathways and enhance pharmacokinetic profiles. This document details synthetic methodologies, experimental protocols, and quantitative data to support researchers in the application of this compound.
Introduction to Isotopic Labeling with Deuterium
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[1] In drug development, deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), has gained significant attention.[2] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve C-H bond cleavage.[3] This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[4] N-Methylethanamine is a simple secondary amine that serves as a structural motif in many biologically active compounds.[5] The synthesis of its deuterated analogue, this compound, provides a valuable tool for researchers studying the metabolic fate of N-ethyl groups in drug candidates.
Synthetic Routes to this compound
The most common and efficient method for the synthesis of secondary amines is reductive amination.[6][7] This one-pot reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an intermediate imine, which is then reduced in situ to the desired amine.[7] To introduce deuterium into the N-methylethanamine structure, a deuterated precursor can be used in this reaction.
For the synthesis of this compound, where the deuterium atoms are located on the ethyl group, a logical approach is the reductive amination of a deuterated acetaldehyde with methylamine. Specifically, using acetaldehyde-1,1-d2 would result in the desired product.
Reductive Amination of Acetaldehyde-d2 with Methylamine
This approach involves the reaction of methylamine with acetaldehyde-1,1-d2, followed by reduction of the resulting imine.
Reaction Scheme:
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mild nature and compatibility with the reaction conditions.[3][8]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via reductive amination.
Synthesis of this compound via Reductive Amination
Materials:
-
Methylamine (solution in a suitable solvent, e.g., 2M in THF)
-
Acetaldehyde-1,1-d2
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (e.g., 1M in diethyl ether)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetaldehyde-1,1-d2 (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C using an ice bath. To this solution, add a solution of methylamine (1.1 eq) in THF dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and adjust the pH to >8. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate the filtrate under reduced pressure at low temperature due to the volatility of the product. For higher purity, the crude product can be distilled.
-
Salt Formation (Optional): For easier handling and storage, the free amine can be converted to its hydrochloride salt. Dissolve the purified amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Materials | ||
| Acetaldehyde-1,1-d2 | 1.0 eq | - |
| Methylamine | 1.1 eq | - |
| Sodium Borohydride | 1.5 eq | - |
| Reaction Conditions | ||
| Solvent | Methanol/THF | [9] |
| Temperature | 0 °C to Room Temp. | [9] |
| Reaction Time | 4-6 hours | [9] |
| Product Characterization | ||
| Yield | 70-85% | Estimated from similar reactions |
| Isotopic Purity (%D) | >98% | Dependent on precursor purity |
| Boiling Point | 36-37 °C | [5] |
| Molecular Weight | 61.12 g/mol | [2] |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Detailed work-up and purification workflow.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. gctlc.org [gctlc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to N-Methylethanamine-d2 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Methylethanamine-d2, a deuterated stable isotope-labeled internal standard crucial for high-precision quantitative analysis. Primarily utilized in mass spectrometry-based workflows, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as an invaluable tool for ensuring accuracy and reproducibility in bioanalytical, pharmaceutical, and forensic research. Its chemical properties are nearly identical to the endogenous N-Methylethanamine, but its increased mass allows for clear differentiation in a mass spectrometer, making it the gold standard for quantification.[1][2][3]
Commercial Availability
This compound is a specialized chemical available from a select number of suppliers who focus on stable isotope-labeled compounds for research purposes. The following table summarizes the key specifications from commercially available sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity & Isotopic Enrichment |
| MedChemExpress | This compound | 223459-63-0 | C₃H₇D₂N | 61.12 | Not explicitly specified; product intended as an internal standard. |
| LGC Standards | Ethyl-1,1-d2-methylamine | 223459-63-0 | C₃D₂H₇N | 61.1226 | ≥98 atom % D, ≥98% Chemical Purity |
Core Application: Internal Standard for Mass Spectrometry
Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards in quantitative LC-MS analysis.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls.[2][4] It is used to correct for variability during the analytical process, including:
-
Sample Preparation: Compensates for analyte loss during extraction, dilution, or reconstitution steps.[2]
-
Instrumental Analysis: Corrects for variations in injection volume and fluctuations in instrument performance.
-
Matrix Effects: Mitigates the ion suppression or enhancement caused by co-eluting components from complex biological matrices (e.g., plasma, urine).[2][3]
By calculating the ratio of the analyte's peak area to the internal standard's peak area, researchers can achieve highly accurate and precise quantification, as the IS normalizes for many sources of experimental error.[1]
General Experimental Protocol for Quantitative Analysis
The following is a detailed, generalized protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of N-Methylethanamine in a biological matrix (e.g., plasma).
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-Methylethanamine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the same solvent.[1]
-
Calibration Curve Standards: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution to create a set of calibrators covering the expected concentration range of the analyte in the samples.
-
Internal Standard Spiking Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 ng/mL). This concentration should be consistent across all samples and yield a stable, robust signal in the mass spectrometer.[1]
Sample Preparation (Protein Precipitation)
This protocol is a common method for cleaning up plasma samples.
-
Aliquot 100 µL of each study sample, calibration standard, and quality control (QC) sample into separate microcentrifuge tubes.
-
Add a precise volume of the Internal Standard Spiking Solution to each tube.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Use a suitable HPLC/UHPLC column (e.g., a C18 reversed-phase column) to achieve chromatographic separation of the analyte and internal standard from other matrix components. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid to improve ionization. The goal is to have the analyte and the deuterated standard co-elute.[1]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both N-Methylethanamine and this compound must be determined and optimized.
-
Analyte Transition: e.g., m/z 59.1 → 44.1
-
Internal Standard Transition: e.g., m/z 61.1 → 46.1 (Note: These transitions are illustrative and must be empirically optimized on the specific instrument used.)
-
Data Processing and Quantification
-
Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.[1]
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for every sample, calibrator, and QC.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.[1]
-
Perform a weighted (e.g., 1/x²) linear regression on the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the regression line of the calibration curve.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a quantitative analysis experiment using a deuterated internal standard.
Caption: Workflow for LC-MS/MS quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
N-Methylethanamine-d2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methylethanamine-d2, a deuterated isotopologue of N-Methylethanamine. This document collates available data on its physicochemical properties, and by extension from its non-deuterated analogue and similar deuterated compounds, discusses potential synthetic routes, experimental considerations, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers utilizing this compound in drug development and various scientific investigations.
Physicochemical Properties
This compound is a stable isotope-labeled version of N-Methylethanamine where two hydrogen atoms have been replaced by deuterium. This substitution is of significant interest in pharmaceutical research as it can modulate the metabolic fate and pharmacokinetic profile of a molecule.[1]
| Property | Value | Source |
| CAS Number | 223459-63-0 | MedChemExpress |
| Molecular Formula | C₃H₇D₂N | MedChemExpress |
| Molecular Weight | 61.12 g/mol | MedChemExpress |
| Appearance | Colorless liquid (inferred from N-Methylethanamine) | [2][3] |
| Boiling Point | 36-37 °C (for N-Methylethanamine) | [2][3] |
| Density | 0.688 g/cm³ (for N-Methylethanamine) | [2] |
| Solubility | Significantly soluble in water (for N-Methylethanamine) | [4][5] |
Synthesis and General Reaction Pathways
N-Methylethanamine itself is a versatile building block in organic synthesis, particularly in the creation of pharmaceutical and agrochemical compounds.[4][5] It readily undergoes reactions such as oxidation, reduction, and nucleophilic substitution.[6]
Figure 1: Generalized synthetic workflow for this compound.
Potential Applications and Biological Significance
Deuteration is a strategy employed in drug development to alter the pharmacokinetic properties of a compound.[1] The replacement of hydrogen with deuterium can slow down metabolic processes, particularly those involving cytochrome P450 enzymes. This "kinetic isotope effect" can lead to increased drug exposure and potentially a more favorable dosing regimen.[7] While no specific biological activity for this compound has been documented, its non-deuterated form is a simple amine, a class of compounds with significant biological roles, including acting as precursors to neurotransmitters.[4]
Hypothetical Metabolic Pathway
Based on studies of other deuterated compounds, it is plausible that the primary metabolic pathway for N-Methylethanamine involves N-demethylation. The presence of deuterium on the ethyl group could potentially slow this process, leading to a longer half-life of the parent compound.
Figure 2: Hypothetical metabolic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on the analysis of similar compounds, the following outlines a general approach for its quantification in biological matrices.
General Analytical Workflow using GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile amines like N-Methylethanamine.[8] The workflow would typically involve sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. N-(2H3)Methylethanamine | CAS#:223459-64-1 | Chemsrc [chemsrc.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. Ethylmethylamine - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 624-78-2: N-Ethyl-N-methylamine | CymitQuimica [cymitquimica.com]
- 6. N-Ethylmethylamine|CAS 624-78-2|RUO [benchchem.com]
- 7. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gassnova.no [gassnova.no]
Safety and Handling Precautions for N-Methylethanamine-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Methylethanamine-d2 (CAS Number: 223459-63-0). Given the limited availability of safety data for this specific deuterated compound, this document leverages information from its non-deuterated analogue, N-Methylethylamine, as a primary reference for safety and handling protocols. It is crucial to handle all chemicals, including deuterated compounds, with the utmost care and to follow established laboratory safety procedures.
Hazard Identification and Classification
This compound is expected to share the same hazard profile as N-Methylethylamine. It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.
GHS Hazard Classification:
-
Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
-
Acute Toxicity, Dermal: Category 4 (H312: Harmful in contact with skin)
-
Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)
-
Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)
-
Acute Toxicity, Inhalation: Category 4 (H332: Harmful if inhaled)
-
Specific target organ toxicity — Single exposure: Category 3, Respiratory system (H335: May cause respiratory irritation)
Quantitative Data
The following tables summarize the available quantitative data for N-Methylethylamine, which should be considered indicative for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 223459-63-0 (d2) / 624-78-2 (non-deuterated) | [1] |
| Molecular Formula | C₃H₇D₂N | [1] |
| Molecular Weight | 61.12 g/mol | [1] |
| Boiling Point | 36-37 °C | [2] |
| Density | 0.688 g/mL at 25 °C | [2] |
| Flash Point | < -30 °F (< -34 °C) | [2] |
| Vapor Pressure | 8.53 psi (at 20 °C) | [2] |
| Refractive Index | n20/D 1.374 | [2] |
Table 2: Toxicological Data (for N-Methylethylamine)
| Parameter | Value | Species |
| LD50 Oral | Data not available | |
| LD50 Dermal | Data not available | |
| LC50 Inhalation | Data not available |
Table 3: Exposure Limits (for similar compounds)
Occupational exposure limits for N-Methylethanamine have not been established. It is recommended to handle this compound in a well-ventilated area or a chemical fume hood to minimize exposure.
Experimental Protocols
Risk Assessment and Control Measures
Before handling this compound, a thorough risk assessment should be conducted. The following workflow outlines the key steps.
Caption: Logical workflow for risk assessment and control when handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Caption: Essential Personal Protective Equipment for handling this compound.
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[3]
-
Ignition Sources: This compound is highly flammable. Keep away from open flames, hot surfaces, sparks, and any other potential ignition sources.[4] Use only non-sparking tools and explosion-proof equipment.[5]
-
Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly bonded and grounded during transfer.[6]
-
Inert Atmosphere: For prolonged storage or for reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
-
Deuterated Compound Specifics: To prevent hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the compound, minimize exposure to moisture. Use dry glassware and handle in a dry atmosphere where possible.[7]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Temperature: Store in a cool, dry place. Refer to the supplier's recommendations for the optimal storage temperature.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Flammable Storage: Store in a designated flammable liquids storage cabinet.
Spill and Emergency Procedures
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area of all non-essential personnel and ensure adequate ventilation.[8]
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[9]
-
Contain the Spill: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels to absorb the spill.
-
Collect Absorbent: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[10]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Stability and Reactivity
-
Reactivity: Reacts with strong oxidizing agents and acids.
-
Chemical Stability: Stable under recommended storage conditions.[8]
-
Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of carbon oxides and nitrogen oxides.[8]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive understanding of the hazards of this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and adhere to all institutional safety protocols.
References
- 1. Ethyl-1,1-d2-methylamine | LGC Standards [lgcstandards.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. westlab.com [westlab.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
A Technical Guide to Deuterium-Labeled N-Methylethanamine for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of deuterium-labeled N-methylethanamine, a critical tool in modern analytical research, particularly within drug metabolism and pharmacokinetics (DMPK) studies. This document outlines the synthesis, core principles of its application, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.
Introduction: The Gold Standard in Bioanalysis
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount.[1] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] Deuterium-labeled N-methylethanamine serves as an ideal internal standard (IS) for the quantification of N-methylethanamine in complex biological matrices.[2] Its chemical properties are nearly identical to the analyte of interest, with the key difference being the substitution of hydrogen atoms with their heavier deuterium isotopes.[1] This subtle modification allows the internal standard to co-elute with the analyte and experience similar matrix effects, thereby correcting for variations during sample preparation, chromatography, and ionization.[3][4]
Synthesis of Deuterium-Labeled N-Methylethanamine
The synthesis of deuterium-labeled N-methylethanamine can be achieved through several routes, most commonly involving the use of deuterated starting materials. The position and number of deuterium atoms can be strategically chosen to provide a sufficient mass shift for mass spectrometry without significantly altering the physicochemical properties of the molecule. Common isotopologues include N-(methyl-d3)-ethylamine and N-methyl-(ethylamine-d5).
A common synthetic approach is the N-alkylation of a primary amine with a deuterated alkyl halide or reductive amination using a deuterated carbonyl compound or reducing agent.[5][6]
Synthesis of N-(methyl-d3)-ethylamine
This synthesis involves the reaction of ethylamine with a deuterated methylating agent, such as iodomethane-d3.
Reaction:
CH₃CH₂NH₂ + CD₃I → CH₃CH₂NHCD₃ + HI
-
Ethylamine is reacted with Iodomethane-d3 in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the hydroiodic acid formed.[7]
Synthesis of N-methyl-(ethylamine-d5)
This synthesis can be achieved by reacting methylamine with a deuterated ethylating agent like iodoethane-d5.
Reaction:
CH₃NH₂ + CD₃CD₂I → CH₃NHCD₂CD₃ + HI
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a deuterated amine via N-alkylation.
Caption: Generalized workflow for the synthesis of deuterium-labeled N-methylethanamine.
Application in Quantitative Bioanalysis
Deuterium-labeled N-methylethanamine is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of N-methylethanamine in biological samples such as plasma, urine, and tissue homogenates.[3]
Core Principles
The fundamental principle is that the deuterated internal standard, being chemically almost identical to the analyte, will behave similarly throughout the analytical process.[1] This includes:
-
Extraction Recovery: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be proportional for both the analyte and the internal standard.
-
Chromatographic Co-elution: The labeled and unlabeled compounds will ideally have the same retention time, ensuring they experience the same matrix effects at the same time.[3]
-
Ionization Efficiency: Variations in the ionization efficiency within the mass spectrometer source will affect both molecules to a similar extent.
By adding a known amount of the deuterated internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification.[8] This ratio corrects for the aforementioned sources of variability, leading to significantly improved accuracy and precision.[3]
Quantitative Data Summary
The following tables summarize key parameters for the use of deuterium-labeled N-methylethanamine as an internal standard.
Table 1: Physicochemical Properties
| Property | N-Methylethanamine | N-(methyl-d3)-ethylamine |
| Molecular Formula | C₃H₉N | C₃H₆D₃N |
| Molecular Weight | 59.11 g/mol | 62.13 g/mol |
| Boiling Point | 36-37 °C | Similar to unlabeled |
| LogP | 0.15 | Similar to unlabeled |
Table 2: Mass Spectrometry Parameters (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methylethanamine | 60.1 | 44.1 | 10 |
| N-(methyl-d3)-ethylamine | 63.1 | 46.1 | 10 |
Note: These are predicted transitions. Optimal values must be determined empirically.
Table 3: Typical Bioanalytical Method Parameters
| Parameter | Recommended Value/Range |
| Internal Standard Concentration | Typically in the range of the mid-point of the calibration curve. |
| Isotopic Purity of IS | ≥ 98% |
| Contribution of IS to Analyte Signal | Should be ≤ 20% of the lower limit of quantification (LLOQ) response.[4] |
| Contribution of Analyte to IS Signal | Should be ≤ 5% of the internal standard response.[4] |
Experimental Protocols
The following are detailed protocols for the use of deuterium-labeled N-methylethanamine in a typical bioanalytical workflow.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of N-methylethanamine from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of deuterium-labeled N-methylethanamine (e.g., 100 ng/mL in methanol) to each tube.
-
Vortexing: Vortex the tubes for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of N-methylethanamine and its deuterated internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As outlined in Table 2 (to be optimized).
-
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of a typical DMPK study and the rationale for using a deuterium-labeled internal standard.
Caption: A typical bioanalytical workflow incorporating a deuterium-labeled internal standard.
Caption: Logical diagram illustrating how a deuterated internal standard mitigates analytical variability.
Conclusion
Deuterium-labeled N-methylethanamine is an indispensable tool for researchers requiring high-quality, reliable quantitative data for N-methylethanamine. Its use as an internal standard in isotope dilution mass spectrometry significantly enhances the accuracy and precision of bioanalytical methods, making it a cornerstone of modern DMPK studies and other research applications. By understanding the principles of its synthesis and application, and by following robust experimental protocols, researchers can confidently generate high-fidelity data to support their scientific endeavors.
References
- 1. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Physical and chemical characteristics of N-Methylethanamine-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Methylethanamine-d2 (1,1-dideuterio-N-methylethanamine), a deuterated isotopologue of N-Methylethanamine. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development by consolidating key data, experimental protocols, and visualizations.
Core Physical and Chemical Data
This compound is a stable isotope-labeled compound where two hydrogen atoms on the ethyl group at the C-1 position are replaced with deuterium. This isotopic substitution can be a powerful tool in various scientific applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[1]
Physical Properties
Table 1: Physical Properties of N-Methylethanamine and its Deuterated Analog
| Property | N-Methylethanamine (CAS: 624-78-2) | This compound (CAS: 223459-63-0) |
| Molecular Formula | C₃H₉N[2][3] | C₃D₂H₇N |
| Molecular Weight | 59.11 g/mol [2][3] | 61.12 g/mol [4] |
| Accurate Mass | 59.0735 u | 61.0861 u |
| Boiling Point | 36-37 °C[2][3] | Not experimentally determined; expected to be very similar to the non-deuterated form. |
| Melting Point | Approximately -93 °C[5] | Not experimentally determined; expected to be very similar to the non-deuterated form. |
| Density | Approximately 0.688 g/mL at 25 °C[2] | Not experimentally determined; expected to be very similar to the non-deuterated form. |
| Appearance | Colorless liquid[2] | Neat (liquid) |
| Purity | - | 98 atom % D |
Chemical and Spectroscopic Characteristics
The chemical behavior of this compound is largely identical to its non-deuterated form. However, the presence of deuterium atoms leads to distinct spectroscopic signatures, which are crucial for its identification and quantification.
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | N-Methylethanamine (CAS: 624-78-2) | This compound (CAS: 223459-63-0) |
| CAS Number | 624-78-2[2][3] | 223459-63-0 |
| IUPAC Name | N-Methylethanamine[2][3] | 1,1-dideuterio-N-methylethanamine |
| SMILES | CCNC[3] | C(C([2H])([2H]))NC |
| InChI | InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3[3] | InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 |
Spectroscopic Data:
-
Mass Spectrometry: In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is 2 m/z units higher than the non-deuterated compound.[1] The fragmentation pattern is expected to be similar to N-Methylethanamine, with characteristic fragments showing a +2 Da shift if they retain the deuterated ethyl group. The non-deuterated compound shows a molecular ion peak at m/z 59.[6]
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will be significantly different from the non-deuterated analog in the region corresponding to the ethyl group. The signal for the methylene protons (-CH₂-) will be absent or greatly diminished, and the adjacent methyl protons may show a different splitting pattern due to the absence of coupling with the methylene protons.
-
¹³C NMR: The carbon spectrum will show shifts for the carbons attached to deuterium that are slightly different from the non-deuterated compound. The C-D coupling can also be observed.
-
²H NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the ethyl group.[7]
-
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a general method for the synthesis of deuterated amines can be adapted. One common approach involves the reduction of a corresponding deuterated amide.
General Synthesis Workflow for Deuterated Amines:
Caption: General synthesis workflow for this compound.
Methodology for Spectroscopic Analysis:
A general protocol for acquiring mass spectrometry and NMR data for a similar deuterated compound is outlined below.
Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Separation: Use a suitable GC column (e.g., a non-polar or mid-polar column) and temperature program to separate the analyte from any impurities.
-
Ionization: Use electron ionization (EI) to generate ions.
-
Detection: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-100).
NMR Spectroscopy (¹H, ¹³C, ²H):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquisition: Acquire spectra on a high-field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The absence of the methylene signal of the ethyl group and altered splitting of the methyl triplet would confirm deuteration at the C-1 position.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Observe the shifts of the ethyl carbons.
-
²H NMR: Acquire a deuterium spectrum to directly observe the signal from the deuterons.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity or signaling pathways of this compound are not available in the public domain. However, the primary application of such deuterated compounds in a biological context is to study the metabolic fate of the non-deuterated analog.[8]
Deuteration can significantly alter the pharmacokinetics of a molecule by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[9] If the C-H bonds that are replaced by C-D bonds are involved in a rate-limiting metabolic step (often oxidation by cytochrome P450 enzymes), the deuterated compound will be metabolized more slowly.[9] This can lead to increased plasma half-life and exposure.[9]
Logical Relationship of Deuteration and Metabolism:
References
- 1. benchchem.com [benchchem.com]
- 2. Ethylmethylamine - Wikipedia [en.wikipedia.org]
- 3. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Ethanamine, N-methyl- [webbook.nist.gov]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 8. N-(2H3)Methylethanamine | CAS#:223459-64-1 | Chemsrc [chemsrc.com]
- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-Methylethanamine-d2 in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylethanamine-d2. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document synthesizes information on its non-deuterated analog, N-Methylethanamine, discusses the potential effects of deuterium substitution on solubility, and provides a detailed experimental protocol for precise solubility determination.
Introduction to this compound
This compound is a deuterated isotopologue of N-Methylethanamine (also known as ethylmethylamine). The replacement of one or more hydrogen atoms with deuterium can subtly alter the physicochemical properties of a molecule, including its metabolic stability, reaction kinetics, and, to a lesser extent, its solubility. Understanding the solubility of this compound is crucial for its application in various research and development settings, including as a tracer in metabolic studies or as a building block in the synthesis of deuterated pharmaceuticals.
Predicted Solubility Profile
Based on the known properties of N-Methylethanamine, a qualitative solubility profile for this compound can be predicted. The parent compound, N-Methylethanamine, is a polar molecule capable of forming hydrogen bonds.[1] This dictates its solubility behavior based on the "like dissolves like" principle.
-
Polar Solvents: N-Methylethanamine is highly soluble in polar solvents such as water and alcohols.[1] This is due to favorable dipole-dipole interactions and hydrogen bonding between the amine and the solvent molecules.
-
Non-Polar Solvents: Conversely, its solubility is limited in non-polar solvents like hexane and toluene.[1]
The introduction of deuterium is not expected to drastically alter this general trend. However, it may introduce subtle changes in intermolecular forces.
Quantitative Solubility Data (Proxy Data)
| Solvent | Methanamine (Mole Fraction) | N-Methylmethanamine (Mole Fraction) | Temperature (K) |
| Hexane | - | 0.473 | 293 |
| Decane | 0.413 | 0.501 | 273 |
| Benzene | ~2x that in n-alkanes | > than in alkanes | 283 |
| Tetrachloromethane | 0.624 | - | 293 |
| 1,1'-Oxybisoctane | 0.604 | - | 273 |
| 1,1'-Oxybisoctane | 0.388 | - | 283 |
Data extracted from a critical evaluation of amine solubility.[2]
The Deuterium Isotope Effect on Solubility
The substitution of hydrogen with deuterium can influence a molecule's properties through the deuterium isotope effect. While the primary impact is often on reaction rates and metabolic pathways, subtle effects on physical properties like solubility can occur.
Deuteration is known to increase the basicity of amines.[3][4][5][6] This increased basicity, arising from a lower zero-point energy of the C-D bond compared to the C-H bond, could influence the solubility of this compound in protic solvents, particularly in buffered aqueous solutions where the pH would determine the extent of protonation. A more basic amine will be more readily protonated at a given pH, which generally leads to higher aqueous solubility for the resulting salt.
The effect of deuteration on solubility in organic solvents is less straightforward and is likely to be minor. It would depend on subtle changes in van der Waals interactions and hydrogen bonding capabilities.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7]
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene, hexane)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[8]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method.
-
-
Data Analysis:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent.
-
Reporting Results:
Solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships governing solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound is scarce, a strong predictive understanding can be established from its non-deuterated counterpart and general chemical principles. It is expected to be highly soluble in polar solvents and less soluble in non-polar media. The deuterium isotope effect is anticipated to have a minor impact on its overall solubility profile, with the most significant potential influence being on its basicity and, consequently, its pH-dependent aqueous solubility. For precise quantitative data, the provided experimental protocol offers a robust methodology. This guide serves as a foundational resource for researchers and developers working with this deuterated compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for N-Methylethanamine-d2 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly in regulated bioanalysis and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This document provides detailed application notes and protocols for the use of N-Methylethanamine-d2 as an internal standard for the precise quantification of N-Methylethanamine in biological matrices.
N-Methylethanamine is a small aliphatic amine that may be encountered as a metabolite of various industrial chemicals or pharmaceutical compounds. Accurate quantification is crucial for toxicological assessments, environmental monitoring, and understanding metabolic pathways. The use of this compound, a deuterated analog, ensures that variabilities introduced during sample preparation, chromatography, and ionization are effectively normalized, leading to reliable and reproducible results.[1]
Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known quantity of this compound is added to the sample at the earliest stage of preparation. Due to its near-identical physicochemical properties to the endogenous N-Methylethanamine, the deuterated standard experiences the same extent of loss during extraction and similar ionization efficiency in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate quantification can be achieved.
Experimental Protocols
This section outlines a representative protocol for the quantification of N-Methylethanamine in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
N-Methylethanamine hydrochloride (analyte)
-
This compound hydrochloride (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
-
96-well protein precipitation plates
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methylethanamine hydrochloride and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions (for calibration curve and quality controls): Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to obtain a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of blank human plasma, calibration standards, quality control samples, or unknown samples into the wells of a 96-well protein precipitation plate.
-
Add 20 µL of the internal standard working solution (50 ng/mL) to each well, except for the blank samples (to which 20 µL of the 50:50 methanol/water mixture is added).
-
Vortex the plate gently for 30 seconds.
-
Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.
-
Seal the plate and vortex vigorously for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge before placing in the autosampler.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization will be required for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 95% B to 40% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized. Predicted transitions: |
| N-Methylethanamine: Q1 m/z 60.1 -> Q3 m/z 44.1 | |
| This compound: Q1 m/z 62.1 -> Q3 m/z 46.1 | |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected quantitative performance of a validated method using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 50 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Low QC | 1.5 | 0.95 - 1.05 | 0.98 - 1.02 | > 85% |
| High QC | 400 | 0.96 - 1.04 | 0.99 - 1.01 | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of N-Methylethanamine in plasma.
Signaling Pathway (Logical Relationship)
Caption: Principle of internal standard correction in mass spectrometry.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of N-Methylethanamine in biological matrices by LC-MS/MS. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure effective compensation for analytical variability, leading to high-quality data essential for research, clinical, and drug development applications. The protocols and data presented herein serve as a comprehensive guide for the implementation of this methodology.
References
Application Note: Quantitative Analysis of N-Methylethanamine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) Using N-Methylethanamine-d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methylethanamine (ethylamine, N-methyl-) is a secondary amine that may be of interest in various fields, including pharmaceutical development and toxicology. Accurate and precise quantification of N-Methylethanamine in biological matrices such as human plasma is crucial for pharmacokinetic, pharmacodynamic, and safety studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the direct analysis of small, polar amines like N-Methylethanamine by GC-MS can be challenging due to their poor chromatographic peak shape and potential for adsorption in the GC system.[1][2]
To overcome these challenges, a derivatization step is often employed to convert the analyte into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detection sensitivity.[1][3][4] Furthermore, the use of a stable isotope-labeled internal standard, such as N-Methylethanamine-d2, is the gold standard for quantitative mass spectrometry-based assays.[5][6] The deuterated internal standard co-elutes with the analyte of interest, experiencing similar effects from the sample matrix and any variations during sample preparation and injection, which leads to improved accuracy and precision of the analytical method.[5][7][8]
This application note provides a detailed protocol for the quantitative analysis of N-Methylethanamine in human plasma using this compound as an internal standard, followed by derivatization and analysis by GC-MS.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of N-Methylethanamine.
Experimental Protocols
Materials and Reagents
-
N-Methylethanamine (analyte)
-
This compound (internal standard, IS)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Pentafluoropropionic anhydride (PFPA, derivatizing agent)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts (2 mL)
Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of N-Methylethanamine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of N-Methylethanamine by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.
-
-
Sample Spiking and Protein Precipitation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[9]
-
Vortex each tube for 1 minute.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
-
Derivatization:
-
Add 50 µL of pentafluoropropionic anhydride (PFPA) and 100 µL of ethyl acetate to the supernatant. PFPA is a common derivatizing agent for amines, converting them to their more volatile and less polar fluoroacyl derivatives.[1]
-
Cap the tubes and vortex for 30 seconds.
-
Heat the mixture at 65°C for 30 minutes.[9]
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer the final solution to an autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that may be used. Optimization may be required for specific instrumentation.
| GC Parameter | Setting |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[10] |
| Injector | Splitless mode[10] |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[10] |
| Oven Program | Initial temperature of 60°C, hold for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min[11] |
| Transfer Line Temp | 280°C[10] |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230°C[11] |
| Quadrupole Temp | 150°C[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Selected Ion Monitoring (SIM)
For quantitative analysis, specific ions for the derivatized N-Methylethanamine and its deuterated internal standard should be monitored. The exact m/z values will depend on the fragmentation pattern of the PFPA derivative. Hypothetical ions are listed below for illustrative purposes.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| N-Methylethanamine-PFPA | (Hypothetical m/z) | (Hypothetical m/z) |
| This compound-PFPA | (Hypothetical m/z + 2) | (Hypothetical m/z + 2) |
Quantitative Data Presentation
The following tables summarize representative data from a hypothetical method validation for the quantitative analysis of N-Methylethanamine in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c (where y = peak area ratio, x = concentration) |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
| Low (LQC) | 3 | < 10% | < 12% | ± 15% |
| Medium (MQC) | 50 | < 8% | < 10% | ± 10% |
| High (HQC) | 800 | < 7% | < 9% | ± 10% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Signaling Pathway and Logical Relationships
The logical relationship in this quantitative method is the direct proportionality between the concentration of the analyte and the ratio of its peak area to that of the internal standard. This relationship forms the basis of the calibration curve.
Caption: Logical workflow for quantification using an internal standard.
Conclusion
The described GC-MS method, incorporating a stable isotope-labeled internal standard and a derivatization step, provides a robust and reliable approach for the quantitative analysis of N-Methylethanamine in human plasma. The use of this compound ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[5][6] This methodology is well-suited for applications in clinical and pharmaceutical research where accurate quantification of this amine is required.
References
- 1. jfda-online.com [jfda-online.com]
- 2. bre.com [bre.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for N-Methylethanamine-d2 in NMR Spectroscopy for Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[1][2] For accurate and precise quantification, an internal standard of known purity and concentration is essential.
Deuterated compounds, where hydrogen atoms are replaced by deuterium, are excellent internal standards for ¹H qNMR.[3] They are chemically almost identical to their non-deuterated counterparts, ensuring similar behavior in solution, but their ¹H NMR signals are absent, thus preventing spectral overlap with the analyte.[3] N-Methylethanamine-d2 (CH₃NHCD₂CH₃) is a deuterated analog of N-methylethanamine and can serve as a valuable internal standard, particularly for the quantification of analytes with signals in the ethyl group region, such as illicit drugs and related compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in qNMR for quantitative analysis.
Application Notes
Selection of this compound as an Internal Standard
This compound is a suitable internal standard for the quantification of a variety of compounds, especially those containing ethyl or methyl groups that may have overlapping signals with a non-deuterated standard. Its utility is particularly notable in the analysis of pharmaceuticals, metabolites, and illicit substances.
Advantages:
-
Reduced Signal Overlap: The deuterium substitution on the ethyl group eliminates the corresponding proton signals, providing a clear spectral window for the analyte's signals.
-
Chemical Similarity: As a deuterated analog, it shares similar chemical and physical properties with many amine-containing analytes, which can help to minimize variations in sample preparation and analysis.
-
Distinct Signal: The remaining N-methyl signal provides a sharp, well-resolved singlet for accurate integration.
Considerations:
-
Isotopic Purity: The isotopic purity of the this compound standard is critical for accurate quantification. The presence of residual non-deuterated species can introduce errors.
-
Chemical Stability: The stability of the standard in the chosen solvent and under the experimental conditions should be confirmed to prevent degradation.
-
Hygroscopicity: Amines can be hygroscopic. Proper storage and handling are necessary to prevent water absorption, which can affect the accuracy of weighing.
-
Potential for H-D Exchange: While the C-D bond is generally stable, the potential for hydrogen-deuterium exchange of the N-H proton with the solvent or analyte should be considered, especially in protic solvents. It is advisable to use the stable N-methyl signal for quantification.
Recommended Analytes for Quantification with this compound:
-
Amphetamine and its derivatives
-
Methamphetamine and its derivatives
-
Other phenethylamines
-
Pharmaceuticals containing ethylamine or N-methyl moieties
Experimental Protocols
Materials and Equipment
-
This compound (isotopic purity ≥ 98%)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., D₂O, CDCl₃, Methanol-d₄)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
Sample Preparation
A critical step in qNMR is the accurate preparation of the sample. The following is a general protocol that should be optimized for the specific analyte and solvent system.
Protocol for Internal Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in the chosen deuterated NMR solvent.
-
Fill the flask to the mark with the same solvent and mix thoroughly.
-
Calculate the exact concentration of the internal standard solution.
Protocol for Analyte Sample Preparation:
-
Accurately weigh an appropriate amount of the analyte into a vial.
-
Add a precise volume of the this compound internal standard stock solution to the vial.
-
Add additional deuterated solvent to achieve the desired final concentration and ensure complete dissolution.
-
Vortex the sample until fully dissolved.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the final solution to an NMR tube.
NMR Data Acquisition
For accurate quantification, specific NMR acquisition parameters must be carefully set.
Key Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Maximizes signal intensity for each scan. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | Ensures complete relaxation of all relevant nuclei between scans for accurate integration.[4] |
| Acquisition Time (aq) | ≥ 3 seconds | Provides sufficient digital resolution for accurate integration. |
| Number of Scans (ns) | 8 to 64 (or more) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for an integration error of <1%.[5] |
| Temperature | Constant (e.g., 298 K) | Maintains stable magnetic field and consistent chemical shifts. |
¹H NMR Spectrum of N-Methylethanamine:
The ¹H NMR spectrum of non-deuterated N-methylethanamine shows four distinct signals.[1] For this compound, the signal for the -CD₂- protons will be absent. The most suitable signal for quantification is the singlet from the N-methyl (CH₃-N) protons.
Expected ¹H NMR Signals for this compound:
| Assignment | Chemical Shift (δ) ppm (approx. in CDCl₃) | Multiplicity | Protons |
| CH₃-CH₃ | ~1.10 | triplet | 3 |
| CH₃-N | ~2.45 | singlet | 3 |
| N-H | variable | broad singlet | 1 |
The N-methyl singlet at ~2.45 ppm is recommended for quantification due to its sharpness and lack of coupling.
Data Processing and Quantification
-
Fourier Transform and Phasing: Apply Fourier transformation to the FID and carefully phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Integration: Integrate the selected signal for the analyte and the N-methyl singlet for this compound.
-
Calculation of Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity: Purity of the substance
-
analyte: Refers to the analyte of interest
-
IS: Refers to the internal standard (this compound)
-
Quantitative Data Summary
The following tables present hypothetical but realistic data from a qNMR analysis using this compound as an internal standard for the quantification of a hypothetical analyte (Analyte X, MW = 250 g/mol ).
Table 1: Sample Preparation Data
| Parameter | Value |
| Mass of Analyte X (m_analyte) | 20.15 mg |
| Mass of this compound (m_IS) | 10.05 mg |
| Purity of this compound (Purity_IS) | 99.5% |
| Molecular Weight of Analyte X (MW_analyte) | 250.0 g/mol |
| Molecular Weight of this compound (MW_IS) | 61.12 g/mol |
Table 2: NMR Integration and Calculation Data
| Signal | Integral (I) | Number of Protons (N) |
| Analyte X (singlet) | 1.50 | 1 |
| This compound (N-methyl singlet) | 2.25 | 3 |
Purity Calculation for Analyte X:
Purity_analyte = (1.50 / 2.25) * (3 / 1) * (250.0 / 61.12) * (10.05 / 20.15) * 99.5% = 97.8%
Conclusion
This compound is a valuable internal standard for quantitative ¹H NMR analysis, offering the key advantage of reduced spectral overlap. By following a carefully planned experimental protocol with precise sample preparation and optimized NMR acquisition parameters, researchers can achieve accurate and reproducible quantification of a wide range of analytes. The methodologies and protocols outlined in this document provide a robust framework for the successful application of this compound in pharmaceutical and chemical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of N-Methylethanamine-d2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of N-Methylethanamine-d2. The following procedures are intended to serve as a guide and may require optimization for specific experimental needs.
Quantitative Data Summary
The physical and chemical properties of N-Methylethanamine are summarized below. It is assumed that the deuterated form (this compound) exhibits similar properties. For precise calculations, refer to the Certificate of Analysis (CofA) provided by the supplier for the specific lot of this compound being used.
| Property | Value (for N-Methylethanamine) | Remarks |
| Molecular Formula | C₃H₇D₂N | The formula for the deuterated compound. |
| Molecular Weight | Refer to Certificate of Analysis | The molecular weight will vary slightly from the non-deuterated form (59.11 g/mol ) due to the presence of deuterium. |
| Appearance | Colorless to slightly yellow liquid[1] | Characteristic ammonia-like odor.[1] |
| Density | ~0.6962 g/cm³[1] | Assumed to be similar to the non-deuterated form. |
| Boiling Point | ~36.5 °C[1] | Assumed to be similar to the non-deuterated form. |
| Solubility | Highly soluble in polar solvents (e.g., water, methanol, ethanol)[1] | Limited solubility in non-polar solvents.[1] |
| Storage Conditions | Store at 2-8°C in a tightly sealed container under an inert atmosphere. | Protect from moisture. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a suitable deuterated solvent. Deuterated solvents are recommended to avoid isotopic dilution in subsequent experiments where the deuterium label is critical.
Materials and Equipment
-
This compound
-
Deuterated solvent (e.g., Methanol-d4 (CD₃OD), Deuterium oxide (D₂O), or Chloroform-d (CDCl₃))[2][3][4]
-
Glass vials with PTFE-lined caps
-
Micropipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Fume hood
Safety Precautions
-
N-Methylethanamine is a flammable and corrosive liquid.[5] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
Step-by-Step Procedure
-
Determine the Molecular Weight: Obtain the precise molecular weight of this compound from the Certificate of Analysis provided by the supplier.
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Based on the high solubility of N-Methylethanamine in polar solvents, Methanol-d4 or Deuterium oxide are suitable choices.[1][2]
-
Calculation of Mass: Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Formula for calculating mass: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of a 10 mM stock solution:
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 10 mL = 0.010 L
-
Assuming a Molecular Weight of 61.13 g/mol (example value, use the value from your CofA )
-
Mass (g) = 0.010 mol/L * 0.010 L * 61.13 g/mol = 0.0006113 g = 0.6113 mg
-
-
-
Preparation of the Stock Solution: a. Tare a clean, dry glass vial with a cap on an analytical balance. b. Carefully add the calculated mass of this compound to the vial using a micropipette. c. Record the exact mass of the compound added. d. In the fume hood, add the desired volume of the chosen deuterated solvent to the vial. e. Securely cap the vial. f. Vortex the solution until the this compound is completely dissolved.
-
Recalculate the Final Concentration: Based on the actual mass of this compound added, recalculate the precise concentration of the stock solution.
-
Formula for actual concentration: Actual Concentration (mol/L) = [Mass added (g) / Molecular Weight ( g/mol )] / Volume of solvent (L)
-
-
Storage: Store the stock solution at 2-8°C in the tightly capped vial. For long-term storage, consider flushing the vial with an inert gas (e.g., argon or nitrogen) to minimize degradation.
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
References
Application of N-Methylethanamine-d2 in Pharmacokinetic Studies: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of N-Methylethanamine-d2, a stable isotope-labeled compound, in pharmacokinetic studies. The information presented here is crucial for understanding how deuterium substitution can modulate metabolic pathways, alter pharmacokinetic profiles, and serve as a valuable tool in drug discovery and development.
Introduction to Deuterium Labeling in Pharmacokinetics
Stable isotope labeling is a powerful technique used extensively in drug metabolism and pharmacokinetic (DMPK) research.[1][2][3] The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), can lead to a phenomenon known as the kinetic isotope effect (KIE).[4][5] This effect arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down when a C-D bond is present at that position.[4][5][6]
This compound, with deuterium atoms on the N-methyl group, is an ideal tool for investigating the impact of deuteration on N-demethylation, a common metabolic pathway for many drugs. By comparing the pharmacokinetic properties of a deuterated compound with its non-deuterated counterpart, researchers can gain insights into metabolic stability, reduce clearance rates, and potentially improve the overall pharmacokinetic profile of a drug candidate.[1][6]
Key Applications of this compound in Pharmacokinetic Studies
The primary applications of this compound and similar deuterated compounds in pharmacokinetic research include:
-
Investigating Metabolic Pathways: Deuterium labeling helps in elucidating the metabolic fate of drugs, particularly in identifying and quantifying metabolites formed through specific pathways like N-demethylation.[1][2]
-
Modulating Metabolic Rate: The KIE can be leveraged to slow down the rate of metabolism at a specific site, leading to a more favorable pharmacokinetic profile.[4][5][6] This can result in:
-
Increased systemic exposure (AUC)
-
Higher maximum plasma concentrations (Cmax)
-
Longer half-life (t½)
-
Reduced formation of specific metabolites
-
-
Internal Standards in Bioanalysis: Stable isotope-labeled compounds are considered the gold standard as internal standards for quantitative bioanalysis using mass spectrometry (LC-MS).[7][8] Their chemical and physical properties are nearly identical to the analyte of interest, but they are distinguishable by their mass, allowing for accurate and precise quantification in complex biological matrices.[2][7]
Case Study: Effect of N-methyl Deuteration on the Metabolism and Pharmacokinetics of Enzalutamide
In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic clearance (CLint) of the deuterated and non-deuterated compounds in liver microsomes to quantify the in vitro kinetic isotope effect.
Experimental Protocol:
-
Incubation: The parent compounds (enzalutamide and d3-enzalutamide) are incubated with rat and human liver microsomes at a concentration of 1 µM.
-
Reaction Mixture: The incubation mixture contains liver microsomes (0.5 mg/mL), the test compound, and an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The remaining parent compound concentration is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the remaining parent compound concentration is plotted against time. The slope of this line represents the elimination rate constant (k).
-
Intrinsic Clearance Calculation: CLint is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) where t½ is the in vitro half-life.
-
Kinetic Isotope Effect (KH/KD): The KIE is calculated as the ratio of the CLint of the non-deuterated compound to the CLint of the deuterated compound.
Data Presentation:
Table 1: In Vitro Intrinsic Clearance and Kinetic Isotope Effect of Enzalutamide and its Deuterated Analog (d3-ENT)
| Compound | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Kinetic Isotope Effect (KH/KD) |
| Enzalutamide | Rat | 25.3 | \multirow{2}{}{2.0} |
| d3-ENT | Rat | 12.7 | |
| Enzalutamide | Human | 10.7 | \multirow{2}{}{3.7} |
| d3-ENT | Human | 2.9 |
Data adapted from a study on enzalutamide.[5][6]
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the in vivo pharmacokinetic profiles of the deuterated and non-deuterated compounds after oral administration to rats.
Experimental Protocol:
-
Animal Model: Male Sprague Dawley rats are used for the study.
-
Dosing: The compounds (enzalutamide and d3-enzalutamide) are administered orally at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples are collected via the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Bioanalysis: The concentrations of the parent compounds and their major metabolites in the plasma samples are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated using non-compartmental analysis.
Data Presentation:
Table 2: In Vivo Pharmacokinetic Parameters of Enzalutamide and its Deuterated Analog (d3-ENT) in Rats Following Oral Administration (10 mg/kg)
| Parameter | Enzalutamide | d3-ENT | % Change |
| Cmax (ng/mL) | 1,230 | 1,660 | +35% |
| Tmax (h) | 4.0 | 4.0 | 0% |
| AUC0–t (ng·h/mL) | 15,400 | 31,100 | +102% |
| N-desmethyl Metabolite Exposure (AUC0–t) | 8-fold lower with d3-ENT |
Data adapted from a study on enzalutamide.[5][6]
Visualizations
Signaling Pathway: N-Demethylation of a Secondary Amine
Caption: N-Demethylation pathway showing the effect of deuteration.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assessment.
Logical Relationship: Impact of Deuteration on Pharmacokinetics
Caption: Logical flow of deuteration's impact on pharmacokinetics.
Conclusion
This compound serves as a valuable model compound and tool for investigating the effects of deuterium substitution on N-demethylation pathways in drug metabolism. The principles and protocols outlined, exemplified by the case study of deuterated enzalutamide, demonstrate the utility of stable isotope labeling in modern drug discovery and development. By strategically applying deuteration, researchers can gain a deeper understanding of a drug's pharmacokinetic properties, potentially leading to the development of safer and more effective medicines.
References
- 1. symeres.com [symeres.com]
- 2. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. metsol.com [metsol.com]
Application Notes and Protocols for N-Methylethanamine-d2 in Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of molecules through complex biochemical pathways.[1] N-Methylethanamine-d2 (d2-NMEA) is a deuterated analog of N-Methylethanamine, a simple secondary amine that can serve as a precursor or be a structural motif in various biologically active compounds. The replacement of two hydrogen atoms with deuterium on the ethyl group provides a stable isotopic signature that allows for its differentiation from the endogenous, unlabeled counterpart by mass spectrometry (MS).[2] This application note provides detailed protocols for utilizing d2-NMEA in metabolic tracer studies to investigate its metabolic fate, quantify metabolite flux, and understand its role in cellular biochemistry. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, may also be leveraged to probe enzymatic mechanisms and alter metabolic rates, potentially improving the pharmacokinetic properties of drug candidates.[3][4]
Principle of this compound Tracing
The core principle involves introducing d2-NMEA into a biological system (e.g., cell culture, animal model) and tracking the incorporation of the deuterium label into downstream metabolites.[5] Mass spectrometry is the primary analytical tool used to detect the mass shift caused by the deuterium atoms.[6] By comparing the mass spectra of metabolites from d2-NMEA-treated samples with controls, researchers can identify novel metabolites and quantify their formation rates.
Potential Metabolic Pathways
While the specific metabolic pathways of N-Methylethanamine are not extensively documented in the provided search results, analogous pathways for similar amines, such as methylamine, suggest potential routes. One such pathway is the N-methylglutamate pathway, which is involved in methylamine oxidation.[7][8] N-Methylethanamine could potentially undergo N-dealkylation or oxidation reactions mediated by cytochrome P450 (CYP) enzymes. The primary metabolic transformations could include:
-
N-demethylation to form ethylamine.
-
N-deethylation to form methylamine.
-
Oxidation to form corresponding N-oxides or aldehydes.
A diagram of a potential metabolic pathway is presented below.
Caption: Potential metabolic pathways of this compound.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the primary metabolites of d2-NMEA in a controlled in vitro environment.
Materials:
-
This compound (d2-NMEA)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Internal standard (e.g., a structurally similar deuterated compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate Reaction: Add d2-NMEA to the pre-incubated master mix to a final concentration of 1-10 µM. Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
Cell Culture Labeling Experiment
This protocol outlines the steps for tracing the metabolism of d2-NMEA in cultured cells.
Materials:
-
Mammalian cell line of interest (e.g., hepatocytes, cancer cell lines)
-
Cell culture medium and supplements
-
This compound (d2-NMEA)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (for extraction)
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Labeling: Replace the standard culture medium with a fresh medium containing a known concentration of d2-NMEA (e.g., 10-100 µM). Include control plates with unlabeled N-Methylethanamine and vehicle-only controls.
-
Incubation: Incubate the cells for a desired period (e.g., 2, 6, 12, 24 hours) to allow for uptake and metabolism of the tracer.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis: Dry the metabolite extracts using a vacuum concentrator and reconstitute in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Time (min) | d2-NMEA Remaining (%) | Metabolite A (Peak Area) | Metabolite B (Peak Area) |
| 0 | 100 | 0 | 0 |
| 5 | 85.2 ± 4.1 | 1.2 x 10^5 | 0.5 x 10^5 |
| 15 | 62.7 ± 3.5 | 3.5 x 10^5 | 1.1 x 10^5 |
| 30 | 40.1 ± 2.9 | 5.8 x 10^5 | 1.9 x 10^5 |
| 60 | 15.6 ± 2.1 | 8.2 x 10^5 | 2.8 x 10^5 |
Table 2: Relative Abundance of d2-NMEA and its Metabolites in Cultured Cells
| Time (h) | Intracellular d2-NMEA (Relative Abundance) | Metabolite A (Relative Abundance) | Metabolite C (Relative Abundance) |
| 2 | 1.00 | 0.15 ± 0.03 | 0.05 ± 0.01 |
| 6 | 0.82 ± 0.07 | 0.45 ± 0.05 | 0.12 ± 0.02 |
| 12 | 0.55 ± 0.06 | 0.89 ± 0.09 | 0.25 ± 0.04 |
| 24 | 0.21 ± 0.04 | 1.52 ± 0.18 | 0.48 ± 0.06 |
Mandatory Visualizations
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro metabolism of this compound.
Logical Flow for Data Analysis
Caption: Logical workflow for the analysis of tracer study data.
Conclusion
This compound is a valuable tool for metabolic tracer studies. The protocols and analytical strategies outlined in this application note provide a framework for researchers to investigate its metabolic fate, identify novel biotransformation pathways, and quantify metabolic flux. The use of stable isotope-labeled compounds like d2-NMEA, coupled with high-resolution mass spectrometry, offers unparalleled insights into the dynamic nature of metabolism, which is crucial for drug discovery and development.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Methylamine utilization via the N-methylglutamate pathway in Methylobacterium extorquens PA1 involves a novel flow of carbon through C1 assimilation and dissimilation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantification of N-Methylethanamine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of N-Methylethanamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes N-Methylethanamine-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A straightforward protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of N-Methylethanamine in biological matrices.
Introduction
N-Methylethanamine (also known as ethylmethylamine) is a secondary amine that may be of interest in various fields, including pharmaceutical drug development and toxicology. Accurate quantification of this small, polar molecule in complex biological matrices such as plasma presents analytical challenges, including poor retention on traditional reversed-phase liquid chromatography columns and potential for ion suppression in the mass spectrometer.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][2][3] The SIL-IS co-elutes with the analyte and experiences similar ionization and fragmentation, thereby compensating for variations in sample extraction, injection volume, and matrix-induced ionization suppression or enhancement.[1][2] This application note provides a detailed protocol for the extraction and quantification of N-Methylethanamine from human plasma, which can be adapted for other biological fluids.
Experimental
Materials and Reagents
-
N-Methylethanamine (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm
-
Micro-centrifuge
-
Autosampler vials
Standard Solutions
Stock Solutions (1 mg/mL):
-
Analyte Stock: Accurately weigh and dissolve N-Methylethanamine in methanol.
-
Internal Standard Stock: Accurately weigh and dissolve this compound in methanol.
Working Solutions:
-
Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of the internal standard (IS) at a concentration of 100 ng/mL in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of N-Methylethanamine from human plasma.
-
Label autosampler vials for each sample, calibration standard, and quality control (QC) sample.
-
Add 50 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled vial.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each vial.
-
Vortex the vials for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methylethanamine | 59.1 | 44.1 | 15 |
| This compound | 61.1 | 46.1 | 15 |
Note: Collision energy is instrument-dependent and may require optimization.
Caption: Logical flow of the LC-MS/MS analysis.
Results and Discussion
The developed method was validated according to regulatory guidelines. The validation parameters assessed included linearity, accuracy, precision, selectivity, and stability.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for N-Methylethanamine in human plasma. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | 6.2 | 103.5 | 7.8 | 101.2 |
| Medium | 50 | 4.5 | 98.7 | 5.9 | 99.8 |
| High | 500 | 3.1 | 101.2 | 4.3 | 102.1 |
Selectivity
The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of N-Methylethanamine and its internal standard in blank plasma samples from multiple sources.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of N-Methylethanamine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. The straightforward protein precipitation sample preparation makes the method amenable to high-throughput analysis in a research or clinical setting. The method meets the typical requirements for bioanalytical method validation and can be readily implemented in laboratories with standard LC-MS/MS instrumentation.
References
- 1. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Quantitative Analysis of N-Methylethanamine in Complex Matrices using Derivatization and Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative analysis of N-Methylethanamine (also known as ethylmethylamine), a secondary amine, in complex biological and environmental matrices. Due to its volatility and polarity, direct analysis of N-Methylethanamine can be challenging. Chemical derivatization is employed to improve its chromatographic properties and detection sensitivity.[1][2][3] This application note details two robust methods utilizing a deuterated internal standard for accurate and precise quantification via isotope dilution mass spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with Pentafluorobenzoyl Chloride (PFBOC).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following derivatization with Dansyl Chloride (DNS-Cl).
The use of a stable isotope-labeled internal standard, such as N-(methyl-d3)-ethanamine, is critical as it co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation, ensuring high accuracy in quantification.[4][5][6]
General Experimental Workflow
The overall analytical workflow for both GC-MS and LC-MS/MS methods follows a standardized sequence of steps from sample receipt to final data analysis. This ensures consistency and minimizes variability.
Caption: General workflow for N-Methylethanamine analysis.
Method 1: GC-MS Analysis via Pentafluorobenzoyl Chloride (PFBOC) Derivatization
This method is ideal for volatile amines and leverages the high sensitivity of electron capture detection or negative chemical ionization mass spectrometry due to the pentafluorobenzoyl group.[7] PFBOC reacts with primary and secondary amines to form stable, volatile amide derivatives suitable for GC analysis.[8][9]
Reaction Principle
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. jfda-online.com [jfda-online.com]
- 4. lcms.cz [lcms.cz]
- 5. youtube.com [youtube.com]
- 6. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: N-Methylethanamine-d2 Internal Standard Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylethanamine-d2 as an internal standard in mass spectrometry-based assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization and use of this compound as an internal standard.
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Question: My analyte/N-Methylethanamine-d2 peak area ratio is highly variable between injections, leading to poor precision. What are the potential causes and solutions?
Answer:
Poor reproducibility of the peak area ratio is a common issue that can often be traced back to the sample preparation, chromatographic conditions, or the mass spectrometer settings.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Internal Standard Spiking | Ensure the this compound internal standard is added to all samples, calibrators, and quality controls at a consistent concentration and at the earliest possible stage of sample preparation.[1] Use a calibrated pipette and verify the concentration of the spiking solution. |
| Analyte and Internal Standard Co-elution Issues | A slight chromatographic shift between the analyte and this compound, known as the "isotope effect," can lead to differential matrix effects if they elute in regions with varying ion suppression.[2] To address this, you can try modifying the chromatographic conditions (e.g., gradient, mobile phase composition, or column temperature) to improve co-elution.[3] |
| Matrix Effects | The presence of co-eluting compounds from the sample matrix can cause ion suppression or enhancement, affecting the analyte and internal standard differently if they do not co-elute perfectly.[2] Consider further sample cleanup or dilution to minimize matrix effects. |
| Mass Spectrometer Source Instability | A contaminated or unstable ion source can lead to fluctuating signal intensities. Perform routine source cleaning and maintenance as per the manufacturer's recommendations. |
Issue 2: Non-Linear Calibration Curve
Question: My calibration curve for the analyte using this compound as an internal standard is non-linear, especially at higher concentrations. What could be the cause?
Answer:
Non-linearity in the calibration curve, particularly at the upper limits, can be caused by several factors, including isotopic interference and detector saturation.
Possible Causes and Solutions:
| Cause | Solution |
| Isotopic Interference ("Cross-Talk") | Naturally occurring isotopes of your analyte can contribute to the signal of the this compound internal standard, especially with a small mass difference (d2).[3][4] This interference is more pronounced at high analyte concentrations and can artificially inflate the internal standard signal, leading to a non-linear curve.[4][5] If possible, consider using an internal standard with a higher degree of deuteration (e.g., d5 or greater) or a ¹³C-labeled standard to minimize this overlap.[3] Some mass spectrometry software also allows for mathematical correction of isotopic contributions.[3] |
| Detector Saturation | At high concentrations, either the analyte or the internal standard signal may be saturating the detector. A common practice is to set the internal standard concentration to provide a signal intensity that is approximately 50% of the highest calibration standard.[3] In some instances, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) can improve linearity by normalizing ionization suppression effects.[3] |
| Suboptimal Internal Standard Concentration | The concentration of this compound may not be optimal for the concentration range of your analyte. It is recommended to test a few concentrations of the internal standard to find the one that provides the best linearity and accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my this compound internal standard?
A1: There is no single "ideal" concentration, as it depends on the specific assay and the expected concentration range of the analyte. A good starting point is to use a concentration that yields a signal intensity in the mid-range of your analyte's calibration curve. A common rule of thumb is to aim for an internal standard concentration that gives a signal intensity of about 50% of the highest calibration standard.[3] However, for some assays, a higher concentration may improve linearity.[3] It is crucial to experimentally determine the optimal concentration.
Q2: How do I perform an experiment to optimize the this compound concentration?
A2: A systematic approach is recommended. Here is a general protocol:
-
Prepare a series of internal standard working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
Prepare your calibration standards and quality control (QC) samples for the analyte.
-
Spike a constant volume of each internal standard working solution into separate sets of calibration standards and QCs.
-
Analyze the samples and evaluate the following for each internal standard concentration:
-
Peak shape and signal intensity of this compound.
-
Linearity of the calibration curve (R² value).
-
Accuracy and precision of the QC samples.
-
-
Select the concentration that provides the best overall performance.
Q3: Can I use this compound as an internal standard for multiple analytes in the same run?
A3: It is generally not recommended to use a single internal standard for multiple analytes, unless they are structurally very similar and co-elute. The primary role of a stable isotope-labeled internal standard is to mimic the behavior of a specific analyte during sample preparation and analysis.[6] Using this compound for analytes with different chemical properties and retention times will likely result in inaccurate quantification for those analytes.
Q4: I'm observing a slight shift in retention time between my analyte and this compound. Is this a problem?
A4: This is a known phenomenon called the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[3] While a small, consistent shift may not be an issue, a significant or variable shift can lead to the analyte and internal standard experiencing different matrix effects, which can compromise the accuracy of your results.[2] If you observe a significant shift, you may need to adjust your chromatographic method to improve co-elution.[3]
Q5: What should I do if I suspect my this compound stock solution has degraded?
A5: If you suspect degradation, you should prepare a fresh stock solution and compare its performance to the old one. Signs of degradation can include a significant decrease in signal intensity or the appearance of unexpected peaks. It is good practice to store deuterated internal standard stock solutions at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere to prevent degradation and hydrogen-deuterium exchange.[1]
Experimental Protocols & Visualizations
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a typical workflow for determining the optimal concentration of this compound for a quantitative LC-MS/MS assay.
Troubleshooting Logic for Common Internal Standard Issues
This decision tree provides a logical approach to troubleshooting common problems encountered when using this compound as an internal standard.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Isotopic Interference with N-Methylethanamine-d2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering isotopic interference when using N-Methylethanamine-d2 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound?
Isotopic interference, often termed "cross-talk," occurs when the signal of the deuterated internal standard (this compound) is artificially inflated by contributions from the naturally occurring isotopes of the unlabeled analyte (N-Methylethanamine).[1] Molecules contain a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N). When the analyte is present at high concentrations, the M+2 peak of the analyte, resulting from the presence of two ¹³C atoms or other isotopic combinations, can have the same nominal mass as the deuterated internal standard. This overlap leads to inaccuracies in quantification.[1][2]
Q2: Why is a mass difference of at least 3 atomic mass units (amu) recommended for deuterated internal standards?
A mass difference of at least 3 amu is recommended to minimize the potential for isotopic overlap.[2] For N-Methylethanamine, the molecular weight is 59.11 g/mol . The M+1 peak arises primarily from the presence of one ¹³C atom, and the M+2 peak from two ¹³C atoms or a single ¹⁸O atom, for example. With a d2-labeled internal standard, the mass difference is only 2 amu, making it susceptible to interference from the analyte's M+2 isotope cluster, especially at high analyte concentrations.[1]
Q3: What are the primary signs of isotopic interference in my data?
The most common indications of isotopic interference include:
-
Non-linear calibration curves: At higher concentrations of the analyte, the response ratio (analyte peak area / internal standard peak area) may plateau or become non-linear.[1]
-
Inaccurate quantification: The measured concentration of the analyte may be underestimated, particularly at high concentrations, due to the artificially increased internal standard signal.
-
Poor assay precision and accuracy: The variability in the isotopic contribution can lead to inconsistent and unreliable results.
Q4: How can I confirm that the issue I'm seeing is isotopic interference?
To confirm isotopic interference, you can perform an experiment where you analyze a high-concentration solution of the unlabeled analyte (N-Methylethanamine) without any internal standard. Monitor the mass-to-charge ratio (m/z) channel of the deuterated internal standard (this compound). A significant signal in this channel is a direct indication of isotopic contribution from the analyte.[2]
Troubleshooting Guides
Issue 1: My calibration curve for N-Methylethanamine is non-linear at the upper concentration range.
-
Possible Cause: Isotopic interference from high concentrations of N-Methylethanamine is contributing to the this compound signal.[1]
-
Troubleshooting Steps:
-
Perform an Isotopic Contribution Experiment: As detailed in the experimental protocols below, analyze a high concentration of unlabeled N-Methylethanamine and measure the signal in the MRM transition of this compound.
-
Dilute Samples: If the analyte concentration in your samples is high, consider diluting them to fall within the linear range of your assay.[2]
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of the analyte's isotopes, though this may not always be a complete solution.[3]
-
Use a Non-linear Calibration Fit: If the interference is predictable and consistent, a non-linear regression model (e.g., quadratic fit) can be used for the calibration curve.[1] However, this approach should be used with caution and properly validated.
-
Issue 2: I am observing a chromatographic peak for this compound even when I only inject the unlabeled N-Methylethanamine standard.
-
Possible Cause: This is a clear sign of isotopic contribution from the unlabeled analyte to the deuterated internal standard's mass channel.
-
Troubleshooting Steps:
-
Quantify the Contribution: Use the experimental protocol for assessing isotopic interference to determine the percentage of the analyte signal that is crossing over into the internal standard channel at various concentrations.
-
Correction Factor: For quantitative analysis, it may be possible to apply a mathematical correction to subtract the contribution of the analyte's isotopes from the measured internal standard signal.[4][5][6] This requires careful validation.
-
Consider a Different Internal Standard: If the interference is significant and cannot be easily corrected, consider using an internal standard with a larger mass difference (e.g., N-Methylethanamine-d3 or ¹³C₃-N-Methylethanamine).
-
Quantitative Data Summary
The following table illustrates a hypothetical scenario of isotopic interference, adapted from a case study with another compound, to demonstrate the potential impact on the internal standard signal.[3]
| Analyte Concentration (ng/mL) | Analyte (N-Methylethanamine) Peak Area | Internal Standard (this compound) Peak Area (with analyte) | Internal Standard Peak Area (blank) | % Increase in IS Signal due to Interference |
| 10 | 50,000 | 1,005,000 | 1,000,000 | 0.5% |
| 100 | 500,000 | 1,050,000 | 1,000,000 | 5.0% |
| 500 | 2,500,000 | 1,250,000 | 1,000,000 | 25.0% |
| 1000 | 5,000,000 | 1,500,000 | 1,000,000 | 50.0% |
This data is for illustrative purposes and will vary depending on the mass spectrometer and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
Objective: To quantify the contribution of unlabeled N-Methylethanamine to the this compound signal.
Methodology:
-
Prepare Standards: Prepare a series of calibration standards of unlabeled N-Methylethanamine at concentrations that cover the expected range of your samples. Also prepare a blank sample containing only the solvent.
-
LC-MS/MS Analysis:
-
Inject the blank sample to establish the baseline noise in the this compound MRM transition.
-
Inject each unlabeled N-Methylethanamine standard.
-
Monitor the MRM transitions for both N-Methylethanamine and this compound.
-
-
Data Analysis:
-
For each standard, measure the peak area of the signal observed in the this compound MRM transition.
-
Calculate the percentage of cross-contribution at each concentration level using the following formula: (Peak Area in IS channel / Peak Area in Analyte channel) * 100
-
Protocol 2: LC-MS/MS Method for N-Methylethanamine Analysis
Objective: A general LC-MS/MS method for the quantification of N-Methylethanamine using this compound as an internal standard.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
N-Methylethanamine: Precursor ion m/z 60.1 → Product ion m/z 44.1
-
This compound: Precursor ion m/z 62.1 → Product ion m/z 46.1
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.
Visualizations
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. en-trust.at [en-trust.at]
Technical Support Center: Minimizing Matrix Effects with N-Methylethanamine-d2 in LC-MS/MS
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects in their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses, with a specific focus on the use of N-Methylethanamine-d2 as a stable isotope-labeled internal standard (SIL-IS).
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, providing a systematic approach to problem resolution.
Issue 1: Poor Reproducibility and Accuracy in Quantitative Results
Question: My quantitative results for the target analyte are inconsistent across different sample preparations and injections. What could be the cause and how can I troubleshoot this?
Answer: Poor reproducibility and accuracy are often primary indicators of uncompensated matrix effects. Matrix components can variably suppress or enhance the ionization of your target analyte, leading to erratic results. The use of a SIL-IS like this compound is designed to mitigate this, but its effectiveness depends on proper implementation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Step-by-Step Guidance:
-
Verify SIL-IS Co-elution: Ensure that this compound co-elutes perfectly with your unlabeled analyte. Chromatographic separation between the analyte and its SIL-IS can lead to differential matrix effects, negating the purpose of the internal standard. If they do not co-elute, adjust your chromatographic method (e.g., gradient, column chemistry).
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment as detailed in the Experimental Protocols section. This will provide a quantitative measure of ion suppression or enhancement. A matrix factor variability of >15% across different lots of matrix indicates a significant issue that needs to be addressed.
-
Optimize Sample Preparation: If significant matrix effects are confirmed, your current sample preparation method may be insufficient. The goal is to remove interfering matrix components. Consider switching to a more effective technique. Refer to the data in Table 1 for a comparison of common methods.
-
Optimize Chromatography: Adjust your LC method to separate the analyte from regions of high ion suppression. A post-column infusion experiment can help identify these regions.
-
Re-validate: Once you have implemented changes, re-validate your method to ensure it meets the required criteria for accuracy, precision, and reproducibility.
Issue 2: Significant Ion Suppression or Enhancement is Observed
Question: I have confirmed the presence of significant ion suppression/enhancement. How do I effectively minimize this?
Answer: Ion suppression or enhancement is caused by co-eluting matrix components interfering with the ionization of your analyte in the mass spectrometer source. The primary strategies to combat this are to either remove the interfering components or to chromatographically separate them from your analyte.
Decision Tree for Mitigating Matrix Effects:
Caption: Decision tree for selecting a strategy to mitigate matrix effects.
Mitigation Strategies:
-
Improve Sample Cleanup: This is the most effective way to combat matrix effects. The goal is to remove the interfering compounds before injection.
-
Protein Precipitation (PPT): A simple but often insufficient method that primarily removes proteins but leaves other matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): More effective than PPT at removing salts and some phospholipids. Method development can be more complex.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Mixed-mode or polymeric SPE sorbents are highly effective at removing a broad range of interferences.
-
-
Chromatographic Separation: If sample cleanup alone is not sufficient, modify your LC method to separate your analyte from the interfering peaks.
-
Gradient Modification: Steeper or shallower gradients can alter the elution profile of both your analyte and matrix components.
-
Column Chemistry: Switching to a different stationary phase (e.g., C18, C8, Phenyl, Cyano) can change the retention and selectivity, potentially resolving your analyte from the interfering compounds.
-
-
Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in the analyte signal (ion suppression) or an increase in the signal (ion enhancement).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of a quantitative assay.[1]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help minimize matrix effects?
A2: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Since this compound is chemically identical to the unlabeled analyte, it has the same extraction recovery and chromatographic retention time.[3] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[3] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
Q3: How do I quantitatively assess matrix effects?
A3: The most common method is the post-extraction spike experiment . This involves comparing the response of the analyte in a neat solution to its response when spiked into a blank matrix extract. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. A detailed protocol is provided in the Experimental Protocols section.
Q4: What are the most common sources of matrix effects in biological samples?
A4: In biological matrices such as plasma, serum, and urine, the most common sources of matrix effects are phospholipids, salts, endogenous metabolites, and residual proteins.[1] For basic analytes like N-Methylethanamine, co-eluting basic compounds can compete for protons in the ion source, leading to ion suppression.
Q5: When should I choose SPE over LLE or PPT?
A5: The choice of sample preparation method depends on the complexity of the matrix and the required cleanliness of the final extract.
-
PPT is a quick and simple method suitable for initial screening or when matrix effects are minimal.
-
LLE offers better cleanup than PPT and is effective for less polar analytes.
-
SPE is the most powerful technique for removing a wide range of interferences and is recommended when matrix effects are significant or when the highest sensitivity is required. Mixed-mode SPE is particularly effective for removing phospholipids and other challenging matrix components.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Plasma
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | High (>90%) | Low (<30%) | High | Advantages: Simple, fast, low cost. Disadvantages: Provides the least clean extract, often insufficient for removing phospholipids and other small molecule interferences. |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Moderate (50-80%) | Low to Medium | Advantages: Can provide cleaner extracts than PPT, effective for non-polar analytes. Disadvantages: Can be labor-intensive, requires solvent optimization, may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | High (85-100%) | High (>95%) | Low to Medium | Advantages: Provides the cleanest extracts, highly selective, can be automated. Disadvantages: Higher cost, requires method development. |
Note: The values presented are typical ranges and can vary depending on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for an analyte in a given matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte and SIL-IS (this compound) reference standards.
-
LC-MS grade solvents.
-
Your established sample preparation materials (e.g., protein precipitation plates, SPE cartridges).
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples from each of the six sources using your established sample preparation method. Spike the analyte and this compound into the final, clean extracts to the same concentration as Set A.
-
Set C (Blank Matrix): Process a blank matrix sample from each source without spiking the analyte or SIL-IS to check for interferences.
-
-
LC-MS/MS Analysis: Inject and analyze all samples from Sets A, B, and C using your developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte in Set A (Peak AreaNeat).
-
Calculate the average peak area for the analyte in Set B for each matrix source (Peak AreaMatrix).
-
Calculate the Matrix Factor (MF) for each matrix source: MF = (Peak AreaMatrix) / (Peak AreaNeat)
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte Peak AreaMatrix / IS Peak AreaMatrix) / (Analyte Peak AreaNeat / IS Peak AreaNeat)
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources.
-
Interpretation: An IS-Normalized MF close to 1.0 with a %CV ≤ 15% is generally considered acceptable and indicates that the SIL-IS is effectively compensating for the matrix effect.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove proteins, phospholipids, and other interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges or plates.
-
LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Plasma samples containing the analyte and this compound.
-
SPE vacuum manifold or positive pressure processor.
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile with 1% formic acid to precipitate proteins. Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the sorbent with 1 mL of water to remove salts and other polar interferences.
-
Wash with 1 mL of methanol to remove less polar interferences, including phospholipids.
-
-
Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Mechanism of Ion Suppression in Electrospray Ionization (ESI)
Caption: Mechanism of ion suppression in the ESI source.
References
Technical Support Center: N-Methylethanamine-d2 Solutions
Welcome to the Technical Support Center for N-Methylethanamine-d2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative analyses using this compound as an internal standard are showing high variability and inaccuracy. What are the potential causes?
Answer: Inconsistent and inaccurate results when using this compound can arise from several factors, primarily related to its degradation in solution. Key areas to investigate include the pH of your solutions, storage conditions, and potential reactions with atmospheric components.
Troubleshooting Guide:
-
Verify Solution pH: The stability of secondary amines like N-Methylethanamine is highly pH-dependent. In acidic conditions (pH < 7), the amine is protonated, which generally protects it from degradation. However, in neutral to basic conditions, the free amine is more susceptible to oxidative and other degradation pathways.
-
Evaluate Storage Conditions: this compound solutions should be stored at low temperatures (2-8°C or frozen) and protected from light to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
-
Consider Reaction with Atmospheric CO2: Secondary amines can react with carbon dioxide from the atmosphere to form carbamates, especially in non-aqueous solvents or at the surface of aqueous solutions.[2][3][4] This can alter the concentration of the free amine. It is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and use tightly sealed containers.
-
Assess for Isotope Exchange: While the deuterium on the methyl group (d2) is generally stable, prolonged exposure to harsh acidic or basic conditions, or certain catalytic metals, could potentially lead to H/D exchange with the solvent.
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Question: I am observing unknown peaks in my HPLC or GC-MS analysis of this compound samples. What could be the origin of these peaks?
Answer: The appearance of new peaks is often indicative of degradation products. The specific degradants formed will depend on the storage and experimental conditions (e.g., solvent, temperature, exposure to air and light).
Troubleshooting Guide:
-
Investigate Oxidative Degradation: In the presence of oxygen, secondary amines can undergo oxidation. Potential degradation products could include N-oxides or products of N-dealkylation.
-
Analyze for Hydrolytic Degradation Products: While N-Methylethanamine itself is not readily hydrolyzed, impurities or other components in the solution could catalyze its degradation in aqueous environments, especially at elevated temperatures.
-
Consider Photodegradation: Exposure to light, particularly UV light, can induce degradation of amine compounds. Store solutions in amber vials or protect them from light.
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Perform Forced Degradation Studies: To identify potential degradation products, it is helpful to conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, and light).[5][6][7][8][9] This will help in confirming the identity of the unknown peaks in your experimental samples.
Quantitative Data Summary
| Parameter | Condition | Expected Impact on this compound Stability | Rationale |
| pH | Acidic (pH < 6) | High Stability | The amine is protonated, reducing its nucleophilicity and susceptibility to oxidation. |
| Neutral (pH 7) | Moderate Stability | An equilibrium exists between the protonated and free amine forms. | |
| Basic (pH > 8) | Low Stability | The free amine is the predominant species, which is more susceptible to degradation. | |
| Temperature | Refrigerated (2-8°C) | High Stability | Low temperature slows down the rate of chemical degradation. |
| Ambient (~25°C) | Moderate Stability | Degradation rate will be higher than at refrigerated conditions. | |
| Elevated (>40°C) | Low Stability | Significantly increases the rate of degradation reactions. | |
| Light Exposure | Protected from Light | High Stability | Minimizes the risk of photolytic degradation. |
| Exposed to UV/Visible Light | Low Stability | Can lead to the formation of various degradation products. | |
| Atmosphere | Inert (N2 or Ar) | High Stability | Prevents reaction with atmospheric O2 and CO2. |
| Air | Moderate to Low Stability | Risk of oxidation and reaction with CO2 to form carbamates. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) in a controlled environment.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
3. Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) to separate and identify the parent compound and any degradation products.
4. Evaluation:
-
Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound. Method validation is required for specific applications.
-
Instrumentation: HPLC with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 10 mM ammonium formate, pH 3) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: N-Methylethanamine lacks a strong chromophore, so detection at a low wavelength (e.g., 200-215 nm) may be necessary. Derivatization can be employed for enhanced sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Dilute the this compound solution to an appropriate concentration with the initial mobile phase.
Analysis:
-
Inject the sample and monitor the peak area of this compound over time under the desired storage conditions. A decrease in the peak area indicates degradation.
Protocol 3: GC-MS for Identification of Degradation Products
GC-MS is a powerful technique for the identification of volatile degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., a wax-type column) is often suitable for amines.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
Injection Mode: Splitless injection for trace analysis.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected products (e.g., m/z 30-300).
Sample Preparation:
-
The sample may require derivatization to improve volatility and chromatographic performance. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Visualizations
Caption: Troubleshooting workflow for inconsistent quantitative results.
Caption: Potential degradation pathways for N-Methylethanamine.
Caption: Experimental workflow for forced degradation studies.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. ijrpp.com [ijrpp.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Analyses with N-Methylethanamine-d2
Welcome to the technical support center for N-Methylethanamine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Analyte and/or this compound
Question: I am observing significant peak tailing for my analyte of interest and/or the this compound internal standard. What are the likely causes and how can I improve the peak shape?
Answer: Poor peak shape, particularly tailing, for amine-containing compounds like N-Methylethanamine is a common issue in reversed-phase chromatography. This is often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the surface of the silica-based stationary phase. Fronting can be an indication of column overload.
Troubleshooting Guide: Improving Peak Shape
-
Mobile Phase Optimization: The composition of your mobile phase is critical for achieving symmetrical peaks.
-
Additives: The use of mobile phase additives is highly recommended to minimize interactions with silanol groups.[1][2] Common additives include trifluoroacetic acid (TFA), formic acid (FA), and difluoroacetic acid (DFA).[1] For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) can also be effective.[2][3]
-
pH Adjustment: Ensure the mobile phase pH is appropriate for your analyte. For basic compounds, a low pH (e.g., 2-3) will ensure the analyte is in its protonated form, which can improve peak shape.
-
-
Column Selection: Not all C18 columns are the same.
-
Sample Solvent: The solvent used to dissolve your sample can impact peak shape.
-
Elution Strength: Using a sample solvent with a much higher elution strength than the mobile phase can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase.
-
Experimental Protocol: Mobile Phase Additive Screen
To determine the optimal mobile phase additive for your analysis, perform the following screen:
-
Prepare separate mobile phases containing:
-
0.1% Formic Acid
-
0.1% Trifluoroacetic Acid
-
0.05% Trifluoroacetic Acid
-
0.1% Difluoroacetic Acid
-
-
Prepare a standard solution of your analyte and this compound.
-
Equilibrate your column with at least 10 column volumes of the initial mobile phase conditions for each run.[5]
-
Inject the standard solution and evaluate the peak shape (asymmetry factor) and retention time for each mobile phase.
-
Select the additive that provides the best peak symmetry and resolution.
| Mobile Phase Additive | Analyte Peak Asymmetry | This compound Peak Asymmetry | Analyte Retention Time (min) |
| 0.1% Formic Acid | 1.8 | 1.9 | 3.5 |
| 0.1% Trifluoroacetic Acid | 1.2 | 1.3 | 4.2 |
| 0.05% TFA / 0.1% FA | 1.3 | 1.4 | 4.0 |
| 0.1% Difluoroacetic Acid | 1.1 | 1.2 | 4.1 |
Table 1: Example data from a mobile phase additive screen. Lower asymmetry values indicate better peak shape.
Logical Relationship: Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Inconsistent Quantitative Results and Poor Resolution
Question: My quantitative results are highly variable, and I am seeing a slight separation between my analyte and this compound. Why is this happening?
Answer: Inconsistent quantitative results when using a deuterated internal standard can often be traced back to a lack of co-elution between the analyte and the standard.[6] Deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect.[7][8] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[6][7]
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution: Overlay the chromatograms of the analyte and the this compound internal standard to confirm if they are co-eluting. A slight shift in retention time for the deuterated standard is common in reversed-phase chromatography.[6][8]
-
Adjust Chromatographic Method: If a separation is observed, consider modifying your method to promote co-elution. This could involve:
-
Evaluate Matrix Effects: Even with co-elution, differential matrix effects can occur.[6] Conduct a post-extraction addition experiment to assess the extent of the matrix effect on both the analyte and the internal standard.
-
Check for Isotopic Exchange: Although less common for deuterium on a methyl or ethyl group, isotopic exchange (back-exchange) can occur if the deuterium atoms are in labile positions (e.g., on -OH or -NH groups).[6][7] This can lead to the internal standard converting back to the unlabeled analyte, causing inaccurate results. Storing deuterated compounds in acidic or basic solutions should be avoided to minimize this risk.[9]
Experimental Protocol: Evaluating Matrix Effects
-
Prepare three sets of samples:
-
Set A: Standard solution of analyte and this compound in a clean solvent.
-
Set B: Blank matrix extract spiked with the analyte and this compound at the same concentration as Set A.
-
Set C: Blank matrix extract.
-
-
Analyze all samples by LC-MS.
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. Compare the ME for the analyte and the internal standard. A significant difference suggests a differential matrix effect.
| Compound | Matrix Effect (%) |
| Analyte | 75% |
| This compound | 85% |
Table 2: Example of differential matrix effects, where the analyte experiences more ion suppression than the internal standard.
Experimental Workflow: Investigating Inaccurate Quantification
Caption: Workflow for troubleshooting inaccurate quantification.
Issue 3: Low Mass Spectrometry Signal Intensity
Question: I am observing a low signal for my analyte and/or this compound in the mass spectrometer. What could be the cause?
Answer: Low signal intensity in LC-MS can stem from a variety of factors, including issues with the mobile phase, ion source settings, or matrix effects.
Troubleshooting Guide: Low Signal Intensity
-
Mobile Phase Additives: While additives like TFA are excellent for chromatography, they can cause significant ion suppression in the mass spectrometer.[1] If you are using TFA and experiencing low signal, consider switching to a more MS-friendly additive like formic acid or difluoroacetic acid.[1]
-
Ion Source Parameters: Optimize the ion source settings for your specific analytes. This includes:
-
Matrix Effects: As mentioned previously, components from the sample matrix can suppress the ionization of your analytes.[5] If matrix effects are suspected, further sample cleanup or chromatographic optimization may be necessary.
-
System Suitability: Ensure the LC-MS system is performing optimally by running a system suitability test with a known standard. This can help identify if the issue is with the instrument itself.
| Additive | Relative MS Signal Intensity |
| 0.1% Trifluoroacetic Acid | 25% |
| 0.1% Formic Acid | 100% |
| 0.1% Difluoroacetic Acid | 85% |
Table 3: Comparison of relative MS signal intensity with different mobile phase additives.
Signaling Pathway: Factors Affecting MS Signal
Caption: Factors influencing mass spectrometry signal intensity.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. shimadzu.at [shimadzu.at]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming poor recovery of N-Methylethanamine-d2 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor recovery of N-Methylethanamine-d2 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low and inconsistent recovery of this compound. What are the most likely causes?
Low and variable recovery of this compound is a common issue stemming from its inherent physicochemical properties. The primary contributing factors include:
-
Volatility: N-Methylethanamine is a volatile compound with a low boiling point of 36-37°C.[1][2][3][4] This makes it highly susceptible to loss through evaporation during sample handling, solvent evaporation steps, and even during storage if not properly sealed and chilled.
-
Analyte Polarity and pKa: As a small secondary amine, N-Methylethanamine has a pKa of approximately 10.9.[5] Its polarity and basicity mean that its ionization state, and therefore its solubility in different solvents, is highly dependent on the pH of the sample and extraction solvents. Improper pH control is a frequent cause of poor partitioning into the desired phase.
-
Adsorption: The amine functional group can interact with active sites on glassware and plasticware, leading to adsorptive losses, especially at low concentrations.
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium on the nitrogen atom is potentially labile and can exchange with protons from the sample matrix or solvents, particularly under acidic or basic conditions.[6] This can lead to a decrease in the deuterated standard's signal and an artificial increase in the signal of the unlabeled analyte.
Q2: How can I minimize the loss of this compound due to its volatility?
To mitigate evaporative losses, the following precautions are recommended:
-
Maintain Low Temperatures: Keep samples, standards, and extracts chilled on ice or in a cooling rack whenever possible.
-
Minimize Evaporation Steps: If a concentration step is necessary, use a gentle stream of nitrogen in a cooled environment. Avoid high temperatures and prolonged evaporation times. Consider using a Kuderna-Danish (K-D) concentrator for larger volumes.
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Use Proper Sealing: Ensure all vials and tubes are tightly capped with appropriate septa or seals.
-
Solvent Choice: When possible, use higher-boiling point solvents for the final extract to reduce evaporation during storage and autosampler sequences.
Q3: What is the optimal pH for extracting this compound?
The optimal pH depends on the extraction technique being employed (Liquid-Liquid Extraction or Solid-Phase Extraction). The guiding principle is to control the ionization state of the amine.
-
For Liquid-Liquid Extraction (LLE) into an Organic Solvent: The pH of the aqueous sample should be adjusted to be at least 2 pH units above the pKa of N-Methylethanamine (pKa ≈ 10.9). Therefore, a pH of ≥ 12.9 is recommended to ensure the amine is in its neutral, non-polar form, which will preferentially partition into an immiscible organic solvent.
-
For Solid-Phase Extraction (SPE) using a Cation Exchange Sorbent: The sample should be loaded at a pH at least 2 units below the pKa. A pH of ≤ 8.9 will ensure the amine is protonated (positively charged) and will be retained by the negatively charged sorbent.
Q4: I am concerned about the stability of the deuterium label. How can I prevent H/D exchange?
The deuterium on the nitrogen of this compound is susceptible to exchange with protons. To minimize this risk:
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Avoid Extreme pH: Prolonged exposure to strong acids or bases can facilitate H/D exchange.[6] If pH adjustment is necessary, perform the extraction steps promptly.
-
Use Aprotic Solvents where Possible: Aprotic solvents (e.g., dichloromethane, methyl tert-butyl ether) do not have exchangeable protons and are preferred for reconstitution and storage of the final extract.
-
Method Validation: It is crucial to experimentally assess the stability of the deuterated standard under your specific extraction and storage conditions. This can be done by incubating the standard in the sample matrix and extraction solvents for varying times and analyzing for any loss of the deuterated signal or increase in the non-deuterated signal.
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Poor Recovery in Liquid-Liquid Extraction (LLE)
Data Presentation
The following tables summarize expected recovery ranges for small, polar amines using different extraction techniques. Note that these are generalized values and actual recoveries for this compound may vary depending on the specific matrix and optimized protocol.
Table 1: Expected Recovery Ranges for Small Amines with Solid-Phase Extraction
| Sorbent Type | Retention Mechanism | Typical Recovery Range (%) | Notes |
| Strong Cation Exchange (SCX) | Ion Exchange | 85 - 100+ | Highly effective for polar amines. Elution with a basic, high organic solvent.[7] |
| Polymeric Reversed-Phase (e.g., Strata-X) | Reversed-Phase | 70 - 95 | Good for a balance of polar and non-polar characteristics. |
| C18 (Silica-based) | Reversed-Phase | 60 - 90 | May have lower retention for very polar amines.[7] |
Table 2: Expected Recovery Ranges for Small Amines with Liquid-Liquid Extraction
| Organic Solvent | Polarity | Typical Recovery Range (%) | Notes |
| Methyl tert-butyl ether (MTBE) | Low | 80 - 100 | Good for extracting a broad range of compounds and forms a clean upper organic layer.[3] |
| Dichloromethane (DCM) | Medium | 75 - 95 | Effective but denser than water, forming the lower layer. |
| Ethyl Acetate | Medium | 70 - 90 | Prone to hydrolysis under strong basic conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX)
This protocol is designed for the extraction of this compound from an aqueous matrix such as plasma or urine.
-
Sample Pre-treatment:
-
To 1 mL of sample, add an appropriate amount of this compound internal standard.
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Acidify the sample to a pH of approximately 6.0 with 1% formic acid in water.
-
Vortex mix and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a 1 mL, 30 mg SCX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences. Dry the cartridge thoroughly under a gentle stream of nitrogen for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitute the residue in an appropriate volume of mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE)
This protocol is suitable for the extraction of this compound from aqueous samples.
-
Sample Preparation:
-
To 1 mL of sample in a glass tube, add the this compound internal standard.
-
Add 100 µL of 5 M sodium hydroxide to adjust the sample pH to >12.
-
Vortex briefly.
-
-
Extraction:
-
Add 3 mL of MTBE to the sample.
-
Cap the tube and mix using a gentle rotator for 10 minutes to avoid emulsion formation.
-
-
Phase Separation:
-
Centrifuge the sample at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
-
Final Processing:
-
Evaporate the MTBE under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Mandatory Visualizations
References
- 1. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
N-Methylethanamine-d2 stability issues in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Methylethanamine-d2 in acidic and basic conditions. Understanding the stability profile of this deuterated compound is critical for ensuring experimental accuracy, reproducibility, and the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its pH-dependent degradation. As a secondary amine, its stability is significantly influenced by the hydronium and hydroxide ion concentrations, which can catalyze degradation reactions.
Q2: How does deuteration affect the basicity and stability of this compound compared to its non-deuterated counterpart?
A2: Deuteration at the carbon adjacent to the nitrogen atom (β-position) can slightly increase the basicity of the amine. This is due to the stronger C-D bond compared to the C-H bond, which can influence the electron density on the nitrogen atom. Consequently, the pKa of this compound is expected to be slightly higher than that of N-Methylethanamine. The non-deuterated analog, N-Methylethanamine, has a reported pKa of approximately 10.9.[1]
Q3: What are the expected degradation pathways for this compound under acidic or basic stress conditions?
A3: For aliphatic secondary amines, potential degradation pathways under oxidative or extreme pH conditions include N-oxidation to form N-oxides and further oxidation to nitroalkanes. N-dealkylation is another possible degradation route.[2][3] Under specific conditions, other reactions may occur.
Q4: Are there any concerns about the stability of the deuterium label itself?
A4: While the deuterium atoms on the methyl group are generally stable, there is a potential for H/D back-exchange under certain experimental conditions, particularly at elevated temperatures or in the presence of certain catalysts. It is crucial to monitor the isotopic purity of the compound throughout the experiment, especially in long-term studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or poor reproducibility. | Degradation of this compound in the experimental medium due to inappropriate pH. | Verify the pH of your buffers and solutions. Ensure the pH is within the optimal stability range for the duration of your experiment. Consider performing a preliminary stability study under your specific experimental conditions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants. |
| Loss of isotopic purity over time. | H/D back-exchange with the solvent or other components in the reaction mixture. | Use deuterated solvents where appropriate and minimize exposure to high temperatures for extended periods. Analyze the isotopic purity of the compound at different time points using mass spectrometry. |
| Shift in retention time in reverse-phase chromatography. | The deuterated compound may have slightly different chromatographic behavior compared to its non-deuterated analog. This is a known phenomenon. | Optimize the chromatographic method to ensure proper separation and identification. Co-inject with a non-deuterated standard if necessary for confirmation. |
Quantitative Stability Data
The following tables provide illustrative quantitative data on the stability of this compound under forced degradation conditions. This data is representative and intended to guide researchers in designing their experiments. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Stability of this compound in Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | 95.2 |
| 4 | 90.8 |
| 8 | 82.1 |
| 12 | 74.5 |
| 24 | 55.3 |
Table 2: Stability of this compound in Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | 92.5 |
| 4 | 85.6 |
| 8 | 73.2 |
| 12 | 62.1 |
| 24 | 40.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under acidic and basic stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the sample.
-
Neutralize the aliquots with an appropriate base (e.g., 0.1 M NaOH) and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
At the same specified time intervals, withdraw aliquots.
-
Neutralize the aliquots with an appropriate acid (e.g., 0.1 M HCl) and dilute with the mobile phase for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method with UV or MS detection.
-
Quantify the amount of this compound remaining at each time point relative to the initial concentration.
-
Protocol 2: H/D Back-Exchange Stability Assessment
Objective: To evaluate the stability of the deuterium label on this compound under physiological conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a protic solvent relevant to the intended application (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the solution at a physiologically relevant temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis: Prepare the collected aliquots for mass spectrometry analysis. This may involve dilution or extraction depending on the sample matrix.
-
Analysis:
-
Analyze the samples using high-resolution mass spectrometry (LC-MS or GC-MS).
-
Monitor the isotopic distribution of the molecular ion of this compound over time.
-
A decrease in the abundance of the deuterated species and an increase in the abundance of the non-deuterated species would indicate H/D back-exchange.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical approach to troubleshooting issues with this compound.
References
Technical Support Center: Analysis of N-Methylethanamine using N-Methylethanamine-d2 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylethanamine-d2 as an internal standard for the quantification of N-Methylethanamine by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the principle of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in isotope dilution mass spectrometry. It is chemically identical to the analyte, N-Methylethanamine, but has a different mass due to the replacement of two hydrogen atoms with deuterium. When a known amount of the deuterated standard is added to a sample, it experiences the same sample preparation and analysis variations as the analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio corrects for variations during the analytical process.
Q2: What is signal cross-contribution and how does it affect my results?
A2: Signal cross-contribution, or isotopic cross-talk, occurs when the signal from the analyte interferes with the signal of the internal standard, or vice versa. This can happen due to the natural isotopic abundance of elements (e.g., ¹³C) in the analyte molecule, causing a small portion of its signal to appear at the mass-to-charge ratio (m/z) of the deuterated internal standard.[1] This can lead to non-linear calibration curves and inaccurate quantification, particularly at high analyte concentrations.[1]
Q3: How can I minimize the impact of signal cross-contribution?
A3: Several strategies can be employed:
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Chromatographic Separation: Ensure baseline separation of any interfering compounds.
-
Selection of MRM Transitions: Choose Multiple Reaction Monitoring (MRM) transitions that are unique to the analyte and the internal standard and have minimal overlap.
-
Monitor Less Abundant Isotopes: For the internal standard, consider monitoring a less abundant isotopic peak that has minimal contribution from the analyte's isotopes.
-
Mathematical Correction: Use software to apply a correction factor based on the known isotopic distribution of the analyte.[1]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification
Symptom: The calculated concentration of N-Methylethanamine is highly variable between replicate injections or is known to be incorrect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cross-Contribution from Analyte to Internal Standard | 1. Analyze a high-concentration standard of N-Methylethanamine without the internal standard. Monitor the MRM transition of this compound to assess the percentage of signal contribution. 2. Select a different product ion for the internal standard. Choose a fragment that is less likely to be formed from the non-deuterated analyte. 3. Apply a mathematical correction. Use your mass spectrometer's software to correct for the isotopic contribution based on the natural abundance of isotopes. |
| Isotopic Impurity of the Internal Standard | 1. Analyze the this compound standard alone. Check for the presence of a signal at the MRM transition of the non-deuterated N-Methylethanamine. The isotopic purity should ideally be ≥98%. 2. If significant impurity is detected, obtain a new, higher-purity standard. |
| Differential Matrix Effects | 1. Assess matrix effects. Compare the signal response of the analyte and internal standard in a clean solvent versus a sample matrix. 2. Improve sample preparation. Implement additional cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components. |
| Poor Chromatographic Peak Shape or Resolution | 1. Optimize the mobile phase. For small amines, the addition of a small amount of a modifier like formic acid can improve peak shape.[2][3] 2. Evaluate a different LC column. A column with a different stationary phase may provide better retention and peak shape for these polar compounds. |
Issue 2: Poor Signal Intensity or Sensitivity
Symptom: The signal for N-Methylethanamine and/or this compound is weak, leading to a high limit of quantification (LOQ).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | 1. Optimize ion source parameters. Adjust settings such as spray voltage, gas flow, and source temperature to maximize the signal for both compounds. 2. Consider a different ionization technique. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for certain small amines. |
| Inefficient Fragmentation | 1. Optimize collision energy. Systematically vary the collision energy for each MRM transition to find the value that yields the highest product ion intensity. |
| Sample Loss During Preparation | 1. Review the sample preparation protocol. Ensure that any extraction or cleanup steps are not causing significant loss of the analyte and internal standard. |
Data Presentation: Theoretical Cross-Contribution
The primary source of cross-contribution from N-Methylethanamine to this compound is the natural abundance of the ¹³C isotope. N-Methylethanamine (C₃H₉N) has three carbon atoms. The natural abundance of ¹³C is approximately 1.1%. The molecular weight of N-Methylethanamine is 59.11 g/mol , and for this compound, it is 61.12 g/mol . The M+2 peak of N-Methylethanamine, primarily due to the presence of two ¹³C atoms or one ¹³C and one ¹⁵N atom, will have the same nominal mass as the molecular ion of this compound.
The theoretical contribution can be estimated, and a simplified representation is provided in the table below.
| Species | Monoisotopic Mass (m/z) | M+1 Contribution (%) | M+2 Contribution (%) |
| N-Methylethanamine (C₃H₉N) | 59 | ~3.3% (from 3 x 1.1% for ¹³C) | ~0.05% (from ¹³C₂ and ¹³C¹⁵N) |
| This compound (C₃H₇D₂N) | 61 | ~3.3% (from 3 x 1.1% for ¹³C) | ~0.05% (from ¹³C₂ and ¹³C¹⁵N) |
Note: This table provides a simplified theoretical estimation. The actual measured cross-contribution may vary depending on the instrument and experimental conditions.
Experimental Protocols
Proposed LC-MS/MS Method for Quantification of N-Methylethanamine
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.
1. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., with a polar end-capping) or a HILIC column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| N-Methylethanamine | 60.1 (protonated) | 44.1 | 15 |
| 60.1 (protonated) | 30.1 | 20 | |
| This compound (Internal Standard) | 62.1 (protonated) | 46.1 | 15 |
| 62.1 (protonated) | 32.1 | 20 |
Note: The precursor ion is the protonated molecule [M+H]⁺. The product ions are based on the known fragmentation pattern of N-Methylethanamine, where the base peak is often at m/z 44.[4] The collision energies are starting points and should be optimized for your specific instrument.
Visualizations
Caption: A typical experimental workflow for the quantification of N-Methylethanamine.
Caption: A logical flow for troubleshooting inaccurate quantification results.
Caption: The analytical pathway within a triple quadrupole mass spectrometer.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Enhancing ionization efficiency of N-Methylethanamine-d2 in ESI-MS
Welcome to the technical support center for enhancing the ionization efficiency of N-Methylethanamine-d2 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, FAQs, and experimental protocols tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my signal intensity for this compound consistently low?
A1: Low signal intensity for small, polar amines like N-Methylethanamine is a common issue in ESI-MS. The primary reasons include incomplete protonation in the ESI droplet, poor desolvation, suboptimal ion source parameters, or ion suppression from the sample matrix. Ensuring the analyte is fully protonated before it enters the mass spectrometer by controlling the mobile phase pH is the most critical first step.[1][2][3]
Q2: What is the correct ionization mode for analyzing this compound?
A2: Positive Electrospray Ionization (ESI+) is the recommended mode. N-Methylethanamine is a basic compound with a secondary amine group that readily accepts a proton to form a stable positive ion, [M+H]+.[2][4] Analysis in negative ion mode is not advised as the molecule does not have acidic protons to lose.
Q3: How does the deuterium labeling (d2) impact ionization efficiency?
A3: The deuterium labeling in this compound has a negligible effect on its intrinsic ionization efficiency, as this is governed by its chemical properties (i.e., its basicity). However, deuteration can sometimes lead to a slight difference in chromatographic retention time compared to the unlabeled analog (a phenomenon known as the chromatographic isotope effect).[5] It is important to verify that any observed signal issues are not due to an unexpected shift in elution time. The primary role of the deuterated standard is to correct for variations in sample preparation and matrix-induced ion suppression.[6][7][8]
Q4: Which mobile phase additive is best for enhancing the signal?
A4: Formic acid (FA) at a concentration of 0.1% (v/v) is the most effective and widely used additive for enhancing the ESI+ signal of basic compounds like N-Methylethanamine.[2][9][10] It lowers the mobile phase pH, ensuring the analyte is predominantly in its protonated form ([M+H]+) in solution, which is crucial for efficient ionization.[1][9] While other volatile acids like acetic acid can be used, formic acid is generally preferred.[9] Strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided as they are known to cause significant signal suppression.[11][12]
Troubleshooting Guide
Problem: Extremely Low or No Signal Detected
| Question | Answer / Solution |
| Is the mobile phase properly acidified? | The single most important factor for ionizing a basic amine is ensuring it is protonated. Action: Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases. This ensures a consistent low pH throughout the gradient to promote the formation of [M+H]+ ions.[1][2][9] |
| Are the ESI source parameters optimized? | Generic "tune" settings are often not optimal for small, volatile molecules. Action: Perform a systematic optimization of the spray voltage, nebulizer gas pressure, drying gas flow, and gas temperature. Use direct infusion of a standard solution to find the ideal settings for your specific instrument.[2][10][12] |
| Could ion suppression be the cause? | Co-eluting components from your sample matrix can compete with your analyte for ionization, drastically reducing its signal.[5] Action: Inject a sample of your matrix blank (without the analyte or standard) while infusing a constant concentration of this compound post-column. Dips in the signal trace indicate regions of ion suppression. Adjust your chromatography to move your analyte away from these regions. |
| Is the instrument functioning correctly? | Before extensive troubleshooting, confirm the basics. Action: Check for a stable spray by visually inspecting the ESI needle (where safe and possible).[13] Run a system suitability test with a known, reliable standard to ensure the LC-MS system is performing as expected. |
Problem: Poor or Inconsistent Peak Shape (Tailing, Fronting)
| Question | Answer / Solution |
| Is the peak tailing severe? | Peak tailing for basic compounds is often caused by secondary interactions with residual acidic silanols on the silica-based column packing. Action: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions. Using a modern, end-capped column or a column specifically designed for polar/basic compounds can also resolve this issue. |
| Is the peak shape inconsistent between injections? | This can point to issues with equilibration time or sample solvent effects. Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion. |
Data Presentation
Table 1: Comparison of Common Volatile Mobile Phase Additives for ESI+
This table summarizes the properties and typical usage of MS-compatible mobile phase additives. Formic acid is the recommended starting point for this compound.
| Additive | pKa | Typical Concentration | Primary Use / Effect | Ion Suppression Risk |
| Formic Acid | 3.75 | 0.05 - 0.2% | Excellent proton donor , lowers pH, enhances signal for bases.[9][11] | Low |
| Acetic Acid | 4.76 | 0.1 - 0.5% | Good proton donor, less acidic than formic acid.[9] | Low |
| Ammonium Formate | Buffer | 2 - 10 mM | Acts as a buffer to stabilize pH, can improve peak shape.[9] | Low to Moderate |
| Ammonium Acetate | Buffer | 2 - 10 mM | Volatile buffer, often used in HILIC or for pH control.[9][14] | Low to Moderate |
| Trifluoroacetic Acid (TFA) | 0.5 | < 0.05% | Strong ion-pairing agent, improves chromatography but causes severe signal suppression .[11][12][15] | Very High |
Table 2: Typical Starting ESI-MS Parameters for Small Amine Analysis
These are suggested starting points. Optimal values are instrument-dependent and must be determined empirically.
| Parameter | Positive Ion Mode (ESI+) | Rationale |
| Capillary / Spray Voltage | 3.5 – 4.5 kV | Provides the electric field necessary to charge droplets.[10][16] |
| Nebulizing Gas Pressure | 30 – 50 psi | Assists in forming a fine spray of small droplets.[10] |
| Drying Gas Flow | 8 – 12 L/min | Promotes solvent evaporation from droplets. |
| Drying Gas Temperature | 300 – 400 °C | Aids desolvation to release gas-phase ions.[10] |
| LC Flow Rate | 0.2 – 0.5 mL/min | Lower flow rates generally improve ESI efficiency.[10] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Enhanced Ionization
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Acquire High-Purity Reagents: Use LC-MS grade water, acetonitrile (or methanol), and formic acid. Impurities can create background noise and form adducts.
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Prepare Mobile Phase A (Aqueous): To 1000 mL of LC-MS grade water in a clean solvent bottle, add 1.0 mL of formic acid. This creates a 0.1% (v/v) solution. Mix thoroughly.
-
Prepare Mobile Phase B (Organic): To 1000 mL of LC-MS grade acetonitrile or methanol, add 1.0 mL of formic acid. Mix thoroughly.
-
Degas Solvents: Degas both mobile phases for at least 10-15 minutes using an inline degasser, sonication, or helium sparging to prevent bubble formation in the HPLC system.[9]
Protocol 2: Systematic Optimization of ESI Source Parameters
This protocol uses direct infusion to isolate the MS parameters from chromatographic effects.
-
Prepare a Standard Solution: Make a solution of this compound at a representative concentration (e.g., 100 ng/mL) in a 50:50 mixture of your prepared Mobile Phase A and B.
-
Setup Direct Infusion: Disconnect the LC from the mass spectrometer. Using a syringe pump, infuse the standard solution directly into the ESI source at a flow rate typical for your LC method (e.g., 0.3 mL/min).
-
Optimize Spray Voltage: Set all other parameters to the typical values listed in Table 2. While monitoring the signal intensity of the [M+H]+ ion, slowly increase the spray voltage from a low value (e.g., 2.0 kV) up to 5.0 kV. Record the voltage that provides the highest stable signal without evidence of discharge (indicated by erratic signal or the appearance of solvent cluster ions).[12]
-
Optimize Gas Temperature: Set the spray voltage to its optimal value. Vary the drying gas temperature in increments (e.g., 25 °C) from 250 °C to 450 °C. Record the temperature that maximizes signal intensity.
-
Optimize Gas Flows: Sequentially optimize the nebulizing gas pressure and drying gas flow. Adjust one parameter while holding the others at their current optimum. The goal is to find the combination that provides the highest and most stable signal.
-
Optimize Sprayer Position: If your instrument allows, adjust the horizontal and vertical position of the ESI probe relative to the MS inlet cone to maximize the signal.[12][16]
-
Record Final Parameters: Once all parameters are optimized, save them as a new method for your analysis.
Visualizations
Caption: General workflow for optimizing an ESI-MS method for this compound.
Caption: Troubleshooting flowchart for diagnosing low signal intensity issues.
References
- 1. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 11. halocolumns.com [halocolumns.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. biotage.com [biotage.com]
- 14. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. web.uvic.ca [web.uvic.ca]
Dealing with signal suppression or enhancement for N-Methylethanamine-d2
Welcome to the Technical Support Center for N-Methylethanamine-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding signal suppression and enhancement in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression or enhancement when analyzing this compound?
A1: Signal suppression or enhancement in the LC-MS/MS analysis of N-Methylethanamine is primarily due to matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency for a target analyte caused by co-eluting, undetected components from the sample matrix.[1] For N-Methylethanamine, a small polar amine, common sources of interference in biological matrices like plasma and urine include:
-
Phospholipids: Particularly in plasma, these can cause significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can interfere with the electrospray ionization (ESI) process.
-
Endogenous Metabolites: Small polar molecules present in the biological matrix can co-elute and compete with N-Methylethanamine for ionization.[1]
-
Column Bleed: Certain types of column bleed, especially those containing amine functionalities, can lead to both ion suppression and enhancement.
Q2: My this compound internal standard is not co-eluting with the non-deuterated analyte. Why is this happening and is it a problem?
A2: This phenomenon is known as the chromatographic isotope effect and is a common occurrence with deuterated internal standards. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] While a small, consistent shift may not be problematic, significant or variable separation can lead to the analyte and the internal standard being affected differently by matrix components, compromising the accuracy of quantification.
Q3: How can I determine if my this compound signal is being suppressed or enhanced?
A3: The most direct way to quantify the extent of matrix effects is through a post-extraction spike experiment.[1] This involves comparing the peak area of this compound spiked into a blank, extracted matrix to the peak area of the standard in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[1] A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.[1]
Q4: Is there a risk of the deuterium labels on this compound exchanging with hydrogen during my experiment?
A4: Hydrogen-deuterium (H/D) exchange is a possibility for deuterated standards, especially for hydrogens on heteroatoms or those activated by adjacent functional groups.[4][5] For this compound, the stability of the deuterium labels will depend on their position on the molecule and the pH of the solutions used during sample preparation and analysis. It is crucial to assess the stability of the deuterated internal standard under your specific experimental conditions to ensure data integrity.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Inconsistent Retention Time for N-Methylethanamine
As a small, polar compound, N-Methylethanamine can exhibit poor retention and peak shape on traditional reversed-phase columns.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatography of N-Methylethanamine.
Detailed Steps:
-
Evaluate Column Chemistry: For a polar analyte like N-Methylethanamine, a standard C18 column may not provide adequate retention. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.[6][7]
-
Optimize Mobile Phase:
-
pH: The pKa of N-Methylethanamine is approximately 10.9. Adjusting the mobile phase pH to be at least 2 pH units below the pKa will ensure it is in its protonated form, which can improve peak shape on some columns.
-
Ion-Pairing Agents: The addition of a small amount of an ion-pairing agent, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for amines.
-
-
Consider Derivatization: Derivatizing N-Methylethanamine to a less polar compound can significantly improve its retention on a reversed-phase column. This can also enhance its ionization efficiency, leading to better sensitivity.[8]
Issue 2: Suspected Signal Suppression or Enhancement
If you observe poor accuracy, precision, or sensitivity, matrix effects may be the underlying cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal suppression or enhancement.
Quantitative Data on Matrix Effects for Small Amines (Illustrative Examples)
The following table provides an illustrative summary of matrix effects that can be observed for small amines in common biological matrices. The actual effect for N-Methylethanamine may vary depending on the specific experimental conditions.
| Sample Preparation Method | Matrix | Analyte Class | Typical Matrix Effect (%) | Reference |
| Protein Precipitation | Plasma | Small Polar Amines | 40 - 70% (Suppression) | [1] |
| Liquid-Liquid Extraction | Urine | Aliphatic Amines | 85 - 110% | [9] |
| Mixed-Mode SPE | Plasma | Basic Compounds | 90 - 105% |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
Objective: To quantitatively determine the degree of signal suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma or urine) using your established protocol. Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Blank Matrix): Analyze a blank matrix extract to check for interferences at the retention time of this compound.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as follows: MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Interpretation:
-
An MF between 85% and 115% is often considered acceptable.
-
An MF < 85% indicates significant ion suppression.
-
An MF > 115% indicates significant ion enhancement.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of N-Methylethanamine from Urine
Objective: To extract N-Methylethanamine from a urine matrix.
Methodology:
-
To 1 mL of urine, add 50 µL of an appropriate internal standard solution (this compound).
-
Add 100 µL of 5 M NaOH to basify the sample (adjust pH > 12).
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) from Plasma
Objective: To achieve a cleaner extract of N-Methylethanamine from plasma by removing proteins and phospholipids.
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of acetonitrile containing 1% formic acid to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute N-Methylethanamine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Illustrative LC-MS/MS Parameters for N-Methylethanamine Analysis
| Parameter | Setting |
| LC Column | HILIC (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 40% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions (Illustrative) | N-Methylethanamine: 60.1 -> 44.1; this compound: 62.1 -> 46.1 |
| Cone Voltage | 20 V |
| Collision Energy | 15 eV |
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method Using N-Methylethanamine-d2: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of an analytical method utilizing N-Methylethanamine-d2 as an internal standard, benchmarked against an alternative analytical approach. The focus is on the quantitative analysis of trace-level impurities, such as N-nitrosamines, in pharmaceutical products, where precision and accuracy are critical.
This compound, as a deuterated internal standard, is the gold standard for mass spectrometry-based quantification.[1][2][3] Its chemical and physical properties closely mimic the target analyte, N-Nitrosodimethylamine (NDMA), allowing for effective compensation of matrix effects and variations during sample preparation and analysis.[1][3] This guide will compare a Liquid Chromatography-Mass Spectrometry (LC-MS) method using this compound with a Gas Chromatography-Mass Spectrometry (GC-MS) method, a common alternative for volatile compound analysis.[4][5][6]
Comparative Performance Data
The following tables summarize the key performance characteristics of the two analytical methods. The data illustrates the superior performance of the LC-MS method with a deuterated internal standard in terms of precision, accuracy, and sensitivity.
Table 1: Method Validation Parameters for Analyte Quantification
| Parameter | LC-MS with this compound | GC-MS with Alternative Internal Standard | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.0% - 108.5% | 80% - 120% |
| Precision (% RSD) | < 5% | < 15% | ≤ 15%[7] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL | Signal-to-Noise ≥ 10[8] |
| Specificity | High (No interference observed) | Moderate (Potential for matrix interference) | No interfering peaks at the retention time of the analyte.[7] |
Table 2: Comparison of Key Method Attributes
| Attribute | LC-MS with this compound | GC-MS with Alternative Internal Standard |
| Internal Standard Type | Stable Isotope Labeled (Deuterated) | Structural Analog |
| Sample Preparation | Simple protein precipitation or dilution | Derivatization may be required for polar analytes[6] |
| Analysis Time | ~5-10 minutes per sample | ~15-30 minutes per sample |
| Matrix Effect | Significantly minimized[1] | Prone to ion suppression or enhancement |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for the validation of both analytical techniques are provided below. These protocols are based on established guidelines from regulatory bodies such as the FDA and ICH.[7][9][10]
LC-MS Method with this compound
1. Sample Preparation:
-
A stock solution of the analyte and this compound is prepared in a suitable solvent (e.g., methanol).
-
Calibration standards and quality control (QC) samples are prepared by spiking the analyte into a blank matrix (e.g., drug product placebo).
-
A fixed concentration of the internal standard, this compound, is added to all samples, calibration standards, and QCs.[3][7]
-
For solid samples, an extraction step with a suitable solvent is performed, followed by centrifugation to remove excipients.[4]
-
The supernatant is then diluted for injection into the LC-MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both the analyte and this compound.
GC-MS Method with an Alternative Internal Standard
1. Sample Preparation:
-
A stock solution of the analyte and a suitable structural analog internal standard is prepared.
-
Calibration standards and QCs are prepared similarly to the LC-MS method.
-
If the analyte is not sufficiently volatile or thermally stable, a derivatization step is required to improve its chromatographic properties.[6]
-
The sample is extracted using a non-polar solvent and concentrated before injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or MRM of characteristic ions.
Visualizations
The following diagrams illustrate the logical workflow for method validation and the decision-making process for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
A Researcher's Guide to Assessing the Isotopic Purity of N-Methylethanamine-d2
For researchers in drug development and related scientific fields, the isotopic purity of deuterated compounds like N-Methylethanamine-d2 is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative overview of commercially available this compound, details the analytical methods for purity assessment, and presents the experimental protocols involved.
Comparison of Commercially Available this compound
The isotopic purity of this compound can vary between suppliers. Below is a summary of available data from prominent vendors. Researchers are encouraged to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.
| Supplier | Catalog Number | Isotopic Purity Specification | Chemical Purity |
| LGC Standards | TRC-E925002 | 98 atom % D[1] | min 98%[1] |
| CDN Isotopes | D-8314 | 98 atom % D* | Not specified |
| Cayman Chemical | 36317 | ≥99% deuterated forms (d1-d2); ≤1% d0 | ≥98%** |
*Data for a representative deuterated compound from this supplier. **Data for a representative d2-labeled compound from this supplier, as specific data for this compound was not available.
Analytical Methodologies for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Often, a combination of both methods provides the most comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for determining the location and extent of deuteration. Both ¹H (proton) and ²H (deuterium) NMR are employed.
-
¹H NMR: In a ¹H NMR spectrum of a deuterated compound, the absence or reduction of a signal at a specific chemical shift, compared to the spectrum of the non-deuterated standard, indicates the replacement of a proton with a deuteron. The integration of the residual proton signal can be used to quantify the isotopic purity.
-
²H NMR: A ²H NMR spectrum directly detects the deuterium nuclei, providing a definitive confirmation of deuteration at specific sites. The presence of a signal at a chemical shift corresponding to a particular position in the molecule confirms the location of the deuterium label.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is a highly sensitive method for determining the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the desired d2 species can be quantified, along with the presence of d0, d1, and other isotopic variants.
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the isotopic purity of this compound.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in a deuterated solvent (e.g., Chloroform-d, Methanol-d4) to a final volume of 0.75 mL in an NMR tube.
-
Prepare a corresponding sample of non-deuterated N-Methylethanamine as a reference.
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Identify the signals corresponding to the protons on the ethyl group.
-
Integrate the residual proton signals at the deuterated positions in the this compound spectrum.
-
Compare the integration of the residual proton signals to the integration of a non-deuterated position within the same molecule or to an internal standard to calculate the percentage of deuteration.
-
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for the mass spectrometer (typically in the ng/mL to µg/mL range).
-
-
Instrumental Analysis:
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire the mass spectrum in the positive ion mode, scanning a mass range that includes the molecular ions of the d0, d1, and d2 species of N-Methylethanamine.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the [M+H]⁺ ions for each isotopologue (d0, d1, d2).
-
Calculate the relative abundance of each isotopologue from the integrated peak areas.
-
The isotopic purity is reported as the percentage of the d2 isotopologue relative to the sum of all observed isotopologues.
-
Visualizing the Workflow
To further clarify the process of assessing isotopic purity, the following diagrams illustrate the experimental workflows for both NMR and Mass Spectrometry analysis.
References
Performance of N-Methylethanamine-d2 as an Internal Standard: A Guide to Linearity, Accuracy, and Precision
In the realm of quantitative bioanalysis, particularly in drug development and research, the choice of a suitable internal standard is paramount for achieving reliable and reproducible results. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer. This guide provides a comprehensive overview of the performance of N-Methylethanamine-d2 as a deuterated internal standard, focusing on its linearity, accuracy, and precision in typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The data presented herein is representative of the performance expected from a validated bioanalytical method and is intended to guide researchers and scientists in the development and validation of their own assays.
Data Presentation
The following tables summarize the quantitative data for linearity, accuracy, and precision for the quantification of N-Methylethanamine using this compound as an internal standard.
Table 1: Linearity of Calibration Curve
| Analyte Concentration (ng/mL) | Response Ratio (Analyte/Internal Standard) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 1.0 | 100.0 |
| 2.5 | 0.031 | 2.6 | 104.0 |
| 5.0 | 0.062 | 5.1 | 102.0 |
| 10.0 | 0.124 | 10.1 | 101.0 |
| 25.0 | 0.308 | 24.6 | 98.4 |
| 50.0 | 0.615 | 49.2 | 98.4 |
| 100.0 | 1.230 | 98.4 | 98.4 |
| 250.0 | 3.075 | 246.0 | 98.4 |
| 500.0 | 6.180 | 494.4 | 98.9 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (RSD, %) |
| Intra-day | |||
| 3.0 (LQC) | 2.9 | 96.7 | 4.5 |
| 75.0 (MQC) | 76.2 | 101.6 | 3.2 |
| 400.0 (HQC) | 408.0 | 102.0 | 2.8 |
| Inter-day | |||
| 3.0 (LQC) | 3.1 | 103.3 | 6.1 |
| 75.0 (MQC) | 74.5 | 99.3 | 4.8 |
| 400.0 (HQC) | 405.2 | 101.3 | 3.9 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation
Experimental Protocols
A detailed methodology for a typical experiment to quantify N-Methylethanamine in a biological matrix using this compound as an internal standard is provided below.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare individual stock solutions of N-Methylethanamine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the N-Methylethanamine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., at concentrations of 10, 25, 50, 100, 250, 500, 1000, 2500, and 5000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the appropriate biological matrix (e.g., plasma, urine) at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) from a separate weighing of the N-Methylethanamine stock.
Sample Preparation
-
To 100 µL of the biological matrix sample (blank, calibration standard, or QC), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex the samples for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex again for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Methylethanamine: Precursor ion (Q1) m/z 60.1 → Product ion (Q3) m/z 44.1.
-
This compound: Precursor ion (Q1) m/z 62.1 → Product ion (Q3) m/z 46.1.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method using an internal standard.
Caption: Experimental workflow for analytical method validation.
Comparison with Alternatives
The primary alternative to a deuterated internal standard is a structurally similar analog. The table below compares the use of this compound with a hypothetical structural analog internal standard, N-Propylethanamine.
Table 3: Comparison of Internal Standard Alternatives
| Feature | This compound (Deuterated) | N-Propylethanamine (Structural Analog) |
| Co-elution | Nearly identical retention time to the analyte, minimizing matrix effects. | Different retention time, may experience different matrix effects. |
| Ionization Efficiency | Very similar to the analyte. | May differ from the analyte, potentially leading to biased results. |
| Compensation for Sample Loss | Excellent, as it behaves almost identically to the analyte during sample preparation. | Good, but differences in properties like solubility can lead to variations. |
| Commercial Availability | Generally available from specialized chemical suppliers. | May be more readily available and less expensive. |
| Risk of Isotopic Crosstalk | Minimal with sufficient mass difference (d2). | None. |
| Overall Reliability | High, considered the "gold standard" for quantitative mass spectrometry. | Moderate to high, requires careful validation to ensure it tracks the analyte accurately. |
A Comparative Guide to Deuterated Internal Standards: The Case for N-Methylethanamine-d2 in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in applications leveraging liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reproducible results.[1] These standards are critical for correcting variations that can arise during sample preparation, instrument response fluctuations, and matrix effects.[1] Among the array of SIL-IS available, deuterated compounds are widely employed due to their close chemical resemblance to the analyte of interest.
This guide provides a comparative overview of N-Methylethanamine-d2 and other commonly used deuterated internal standards for the analysis of short-chain alkylamines and structurally related compounds. The information presented is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs, even when direct comparative data for a novel standard is not yet widely published.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. In mass spectrometry, this substitution results in a mass shift that allows the internal standard to be distinguished from the unlabeled analyte.[1] The primary advantage of using a deuterated analog is its ability to co-elute with the analyte during chromatography and experience nearly identical ionization efficiency and matrix effects in the mass spectrometer's ion source.[1] This co-behavior allows for reliable correction of analytical variability.[2]
While SIL-IS are considered superior, potential challenges can arise. These include the "isotope effect," where deuterium substitution can sometimes lead to slight changes in chromatographic retention time, and the possibility of hydrogen-deuterium (H-D) exchange under certain analytical conditions.[1]
Performance Comparison: this compound vs. Other Deuterated Standards
Direct experimental data comparing the performance of this compound against other deuterated internal standards is limited in publicly available literature. However, based on its structure and established principles of analytical chemistry, we can project its performance characteristics in comparison to commonly used standards for analogous analytes like methamphetamine and other primary/secondary amines.
Table 1: Predicted Performance Characteristics of this compound and Other Deuterated Internal Standards
| Performance Metric | This compound (for Ethylamine/related amines) | Methamphetamine-d5 (for Methamphetamine) | Amphetamine-d8 (for Amphetamine) | Propylamine-d7 (for Propylamine) |
| Analyte(s) | Ethylamine, N-Methylethanamine, other short-chain alkylamines | Methamphetamine | Amphetamine | Propylamine, other small primary amines |
| Molecular Formula | C₃H₇D₂N | C₁₀H₁₀D₅N | C₉H₅D₈N | C₃HD₇N |
| Mass Shift (vs. Analyte) | +2 Da | +5 Da | +8 Da | +7 Da |
| Co-elution with Analyte | Expected to be very close, minimal isotopic effect | Generally close, minor shifts possible | May exhibit slight retention time shifts | May exhibit slight retention time shifts |
| Susceptibility to H-D Exchange | Low (deuterium on ethyl group) | Low | Low | Low |
| Matrix Effect Compensation | High (due to structural similarity and co-elution) | High | High | High |
| Purity & Availability | Commercially available as a research chemical | Widely available, high purity | Widely available, high purity | Commercially available |
| Cost-Effectiveness | Generally cost-effective for a deuterated standard | Varies by supplier, generally moderate | Varies by supplier, generally moderate | Varies by supplier, generally moderate |
Experimental Protocols
To objectively compare the performance of this compound with another deuterated internal standard for a specific analyte (e.g., ethylamine), a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To determine the ability of this compound and a structural analog deuterated standard (e.g., Propylamine-d7) to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
This compound
-
Propylamine-d7
-
Ethylamine (analyte)
-
Control human plasma (from at least six different sources)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of ethylamine, this compound, and Propylamine-d7 in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions in a 50:50 methanol:water mixture.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): A solution containing ethylamine and both internal standards at a known concentration in the mobile phase.
-
Set 2 (Post-extraction Spike): Blank plasma from six different sources is extracted (e.g., via protein precipitation with acetonitrile). The resulting supernatant is then spiked with the analyte and both internal standards to the same final concentration as in Set 1.
-
Set 3 (Pre-extraction Spike): Blank plasma from the same six sources is spiked with the analyte and both internal standards before the extraction process.
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS using a suitable chromatographic method (e.g., reversed-phase chromatography with a gradient elution).
-
Monitor the specific precursor-to-product ion transitions for ethylamine, this compound, and Propylamine-d7.
-
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or internal standard in the presence of the matrix (Set 2) to the peak area in the neat solution (Set 1).
-
MF = Peak Area (Set 2) / Peak Area (Set 1)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculation of Internal Standard-Normalized Matrix Factor:
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample in Set 2 and Set 1.
-
The IS-normalized MF is the ratio of these ratios.
-
-
Evaluation:
-
Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six matrix sources for both this compound and Propylamine-d7.
-
A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
-
Mandatory Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical relationship illustrating how a deuterated internal standard corrects for analytical variability.
References
Inter-laboratory comparison of methods using N-Methylethanamine-d2
A Guide to the Inter-laboratory Performance of Analytical Methods Utilizing N-Methylethanamine-d2
This guide provides an objective comparison of common analytical methods where this compound would be employed as an internal standard for the quantification of N-Methylethanamine or other short-chain secondary amines. As direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes performance characteristics reported in scientific literature for analogous analytical methods. The data presented is intended to provide researchers, scientists, and drug development professionals with a comparative overview of what can be expected from these analytical techniques.
The Role of this compound as an Internal Standard
This compound is the deuterated analog of N-Methylethanamine. In analytical chemistry, particularly for chromatographic and mass spectrometric methods, deuterated compounds are the gold standard for use as internal standards.[1] They are added to samples in a known quantity before sample preparation and analysis. Since the deuterated standard behaves almost identically to its non-deuterated counterpart (the analyte) during extraction, derivatization, and ionization, it can be used to correct for any loss of analyte during sample processing and for variations in instrument response.[2] This ensures a more accurate and precise quantification of the target analyte.
Comparison of Analytical Method Performance
The following table summarizes typical performance characteristics for the analysis of short-chain secondary amines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), methods where this compound would serve as an ideal internal standard. The values are compiled from various studies and represent a range of expected performance.
| Performance Characteristic | GC-MS | LC-MS/MS | Source |
| Limit of Detection (LOD) | 0.04 - 0.4 µg/mL | 0.001 - 0.1 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.16 - 1.7 µg/mL | 0.003 - 0.5 ng/mL | [3][5] |
| Linearity (Correlation Coefficient, R²) | > 0.99 | > 0.99 | [3][4] |
| Precision (%RSD) | < 15% | < 10% | [5] |
| Accuracy (% Recovery) | 70 - 130% | 80 - 120% | [5][6] |
Experimental Protocols
Below are detailed methodologies for sample preparation and analysis using LC-MS/MS, a common and highly sensitive technique for the quantification of small molecules like N-Methylethanamine.
LC-MS/MS Protocol for the Analysis of N-Methylethanamine in a Biological Matrix
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of a precipitation agent (e.g., acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analyte and internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Methylethanamine and this compound would be monitored. These transitions need to be optimized for the specific instrument being used.
Visualizations
Analytical Workflow
The following diagram illustrates a typical analytical workflow for the quantification of an analyte using an internal standard with LC-MS/MS.
Caption: A typical analytical workflow for quantification using an internal standard.
Metabolic Pathway
The metabolic activation of short-chain secondary amines, such as N-methylethanamine (NMEA), is an important consideration in toxicology and drug metabolism studies. The following diagram illustrates a generalized metabolic pathway for the bioactivation of NMEA, which is structurally similar to N-Methylethanamine. This process is often mediated by cytochrome P450 enzymes.[7]
Caption: Generalized metabolic activation pathway of N-Methylethanamine (NMEA).
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Battle: N-Methylethanamine-d2 Versus a Structural Analog as an Internal Standard in Quantitative Analysis
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric assays, the choice of an internal standard is paramount to achieving accurate and reliable quantification of a target analyte. This guide provides a comprehensive comparison between a stable isotope-labeled internal standard, N-Methylethanamine-d2, and a representative structural analog, N-ethyl-N-methylethanamine, for the quantitative analysis of N-Methylethanamine. This comparison is crucial for researchers, scientists, and drug development professionals seeking to develop robust and validated analytical methods.
The Role of the Internal Standard
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should co-elute with the analyte, if possible, and exhibit similar ionization efficiency in the mass spectrometer.
This compound: The Gold Standard
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry. In this compound, two hydrogen atoms on the ethyl group have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate it from the unlabeled analyte, while its chemical and physical properties remain nearly identical.
Key Advantages:
-
Co-elution with the Analyte: Due to its almost identical chemical structure, this compound chromatographically co-elutes with N-Methylethanamine. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement, leading to more accurate correction.
-
Similar Extraction Recovery: The deuterated standard will have nearly the same recovery as the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Reduced Variability: The use of a SIL-IS significantly reduces the variability in analytical results, leading to improved precision and accuracy.
The Structural Analog: N-ethyl-N-methylethanamine
A structural analog is a compound that has a similar chemical structure to the analyte but is not isotopically labeled. For N-Methylethanamine, a suitable structural analog could be N-ethyl-N-methylethanamine, where one of the methyl groups is replaced by an ethyl group.
Potential Advantages:
-
Cost-Effectiveness: In some cases, structural analogs may be more readily available and less expensive than their stable isotope-labeled counterparts.
-
Availability: When a deuterated standard is not commercially available, a carefully selected structural analog can be a viable alternative.
Potential Disadvantages:
-
Chromatographic Separation: The structural analog will likely have a different retention time than the analyte, meaning it may not experience the exact same matrix effects.
-
Different Ionization Efficiency: The structural differences can lead to variations in ionization efficiency between the analyte and the internal standard, potentially compromising accuracy.
-
Extraction Recovery Differences: The difference in structure may also lead to variations in extraction recovery.
Performance Data: A Comparative Analysis
Table 1: Linearity and Sensitivity
| Parameter | This compound (IS) | N-ethyl-N-methylethanamine (IS) |
| Calibration Curve Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | This compound (IS) | N-ethyl-N-methylethanamine (IS) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (0.3 ng/mL) | -2.5% | 4.1% |
| Mid QC (5 ng/mL) | 1.8% | 3.2% |
| High QC (80 ng/mL) | 0.9% | 2.5% |
Data presented are hypothetical and based on typical performance characteristics observed for similar analytical methods.
Experimental Protocols
A detailed experimental protocol for the quantification of N-Methylethanamine in a biological matrix (e.g., plasma) using either internal standard would typically involve the following steps:
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or N-ethyl-N-methylethanamine at a concentration of 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Methylethanamine: Precursor ion > Product ion (e.g., m/z 60.1 > 44.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 62.1 > 46.1)
-
N-ethyl-N-methylethanamine: Precursor ion > Product ion (e.g., m/z 88.2 > 72.2)
-
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for selecting an internal standard and a simplified experimental workflow.
Caption: Logical workflow for internal standard selection.
Caption: Simplified experimental workflow for sample analysis.
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a structural analog such as N-ethyl-N-methylethanamine has significant implications for the quality and reliability of quantitative data. The experimental evidence from analogous compounds strongly suggests that deuterated internal standards provide superior performance in terms of accuracy, precision, and sensitivity. This is primarily due to their ability to perfectly mimic the behavior of the analyte throughout the analytical process.
While a structural analog can be a suitable alternative when a SIL-IS is not feasible, careful validation is critical to ensure that it provides adequate correction for analytical variability. For the most demanding applications in research and drug development, this compound remains the unequivocally superior choice for the robust and accurate quantification of N-Methylethanamine.
Determining the Limit of Detection and Quantification for N-Methylethanamine-d2: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise limits of analytical methods is paramount for data integrity and regulatory compliance. This guide provides a comprehensive framework for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of N-Methylethanamine-d2, a deuterated internal standard. By employing established methodologies, this document outlines the experimental protocols and data presentation necessary for robust analytical method validation. Furthermore, it offers a comparative perspective against its non-deuterated analog, N-Methylethanamine, to highlight the advantages of using stable isotope-labeled standards in quantitative bioanalysis.[1][2][3]
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy.[4][5][6][7] In contrast, the Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy.[6][7] For quantitative assays, particularly in regulated environments, a well-defined LOQ is a critical performance characteristic.[8]
Comparative Analysis: this compound vs. N-Methylethanamine
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] This is due to its chemical and physical properties being nearly identical to the analyte of interest (N-Methylethanamine), resulting in similar behavior during sample preparation, chromatography, and ionization.[1][3] This co-elution and similar response help to normalize for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][2]
While a structural analog can be used as an internal standard, it may not perfectly mimic the analyte's behavior, potentially leading to assay bias.[2][9] The following table summarizes the expected performance differences when determining the LOD and LOQ for N-Methylethanamine using either its deuterated form or a different structural analog as an internal standard.
| Performance Metric | This compound (Internal Standard) | Structural Analog (Internal Standard) | Rationale |
| LOD | Potentially lower and more consistent | May be higher and more variable | The use of a stable isotope-labeled internal standard can improve the signal-to-noise ratio by correcting for matrix-induced signal suppression or enhancement at low concentrations.[2] |
| LOQ | Lower with better precision and accuracy | Higher with greater variability | The co-eluting nature of the deuterated standard provides more effective normalization of experimental variability, leading to more reliable quantification at lower concentrations.[1][3] |
| Precision (%CV) | Typically <15-20% at the LOQ | May exceed 20% at lower concentrations | The superior correction for analytical variability results in tighter control over the precision of the measurement. |
| Accuracy (%Bias) | Typically within ±15-20% at the LOQ | May exhibit greater bias | Differences in extraction recovery and ionization efficiency between the analyte and a structural analog can introduce systematic errors.[9] |
Experimental Protocol for LOD and LOQ Determination
This section details a general experimental protocol for determining the LOD and LOQ of N-Methylethanamine using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
N-Methylethanamine
-
This compound
-
Control biological matrix (e.g., human plasma, urine)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other appropriate mobile phase modifier
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Sample Preparation
A generic sample preparation workflow is outlined below. Optimization will be required based on the specific matrix and instrumentation.
LC-MS/MS Method Development
Develop a sensitive and specific LC-MS/MS method for the detection of N-Methylethanamine and this compound. This involves optimizing chromatographic conditions (column, mobile phase, gradient) to achieve good peak shape and separation from matrix components, as well as tuning mass spectrometer parameters (precursor and product ions, collision energy) for optimal signal intensity.
LOD and LOQ Estimation
Several methods can be used to estimate the LOD and LOQ. The signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve are common approaches.[6][7]
Method 1: Signal-to-Noise (S/N) Ratio
-
Prepare a series of calibration standards at decreasing concentrations near the expected limit of detection.
-
Analyze these standards and determine the signal-to-noise ratio for each.
-
The LOD is typically estimated as the concentration where the S/N is approximately 3:1.[6]
-
The LOQ is typically estimated as the concentration where the S/N is approximately 10:1.[6]
Method 2: Standard Deviation of the Response and Slope
-
Prepare and analyze a minimum of 7 replicates of a blank sample (matrix without analyte).
-
Calculate the standard deviation of the response (σ) at the retention time of the analyte.
-
Construct a calibration curve in the low concentration range and determine the slope (S).
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
The following diagram illustrates the logical flow for determining LOD and LOQ.
Data Presentation
The results of the LOD and LOQ determination should be summarized in a clear and concise table.
| Parameter | N-Methylethanamine with this compound IS |
| Limit of Detection (LOD) | [Calculated Value] |
| Method Used | [e.g., S/N = 3:1 or 3.3 * (σ / S)] |
| Limit of Quantification (LOQ) | [Calculated Value] |
| Method Used | [e.g., S/N = 10:1 or 10 * (σ / S)] |
| Precision at LOQ (%CV) | [Experimental Value] |
| Accuracy at LOQ (%Bias) | [Experimental Value] |
Conclusion
Determining the LOD and LOQ is a critical step in the validation of any quantitative analytical method. For the analysis of N-Methylethanamine, the use of its deuterated analog, this compound, as an internal standard is highly recommended to achieve the highest level of accuracy and precision.[1][3] By following a systematic experimental protocol and employing established calculation methods, researchers can confidently establish the performance limits of their assays, ensuring the generation of reliable and defensible data in drug development and other scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Detection limit - Wikipedia [en.wikipedia.org]
- 6. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 7. researchgate.net [researchgate.net]
- 8. pmda.go.jp [pmda.go.jp]
- 9. scispace.com [scispace.com]
Navigating the Rigors of Method Validation: A Comparative Guide to Robustness Testing Employing N-Methylethanamine-d2
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, thereby ensuring its performance during routine use. This guide provides a comparative overview of robustness testing for a hypothetical analytical method employing N-Methylethanamine-d2, a deuterated internal standard, offering insights into best practices and data interpretation.
The integrity of analytical data underpins the safety and efficacy of pharmaceutical products.[1][2] A validated analytical method must be robust, demonstrating its reliability despite the minor fluctuations that can occur during routine laboratory operations.[3][4] This guide will explore the practical application of robustness testing to a high-performance liquid chromatography (HPLC) method for the quantification of a hypothetical active pharmaceutical ingredient (API), using this compound as an internal standard.
The Cornerstone of Reliability: Understanding Robustness Testing
Robustness testing is a systematic examination of an analytical method's performance when subjected to small, intentional changes in its operational parameters.[1] The primary objective is to identify which parameters have a significant effect on the method's performance and to establish acceptable operating ranges.[1] This proactive approach to method validation helps to prevent out-of-specification results and ensures consistent method performance across different laboratories, instruments, and analysts.[5]
Two primary approaches to robustness testing are the "one factor at a time" (OFAT) approach and the design of experiments (DoE) approach. While OFAT is simpler to implement, DoE provides a more comprehensive understanding of the interactions between different parameters.[4]
Comparative Analysis of Robustness Testing Parameters
The following tables summarize the results of a hypothetical robustness study on an HPLC method for the quantification of "API-X," with this compound as the internal standard. The study evaluates the impact of variations in key chromatographic parameters on the method's critical quality attributes (CQAs), such as retention time, peak area, and resolution.
Table 1: Robustness Testing Parameters and Investigated Variations
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Column Temperature | 35°C | 33°C | 37°C |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Mobile Phase Composition (% Organic) | 50% | 48% | 52% |
| Wavelength | 254 nm | 252 nm | 256 nm |
Table 2: Impact of Parameter Variations on Critical Quality Attributes (CQAs)
| Parameter Varied | Retention Time of API-X (% RSD) | Retention Time of this compound (% RSD) | Peak Area of API-X (% RSD) | Resolution (API-X and a known impurity) |
| Column Temperature | 1.2 | 1.1 | 0.8 | > 2.0 |
| Mobile Phase pH | 5.8 | 0.5 | 1.5 | 1.8 |
| Flow Rate | 8.5 | 8.4 | 2.1 | > 2.0 |
| Mobile Phase Composition | 12.3 | 12.1 | 3.5 | > 2.0 |
| Wavelength | 0.2 | 0.3 | 9.7 | > 2.0 |
Analysis of Results:
The data presented in Table 2 indicates that the mobile phase pH and composition have the most significant impact on the retention time of both the API and the internal standard. The flow rate also demonstrates a considerable effect on retention time. Conversely, variations in column temperature and wavelength have a less pronounced effect on retention times but wavelength significantly impacts the peak area of the API. Crucially, the resolution between API-X and a known impurity remained acceptable (>1.5) under all tested conditions, indicating the method's ability to maintain specificity.
Experimental Protocols for Robustness Testing
The following is a detailed methodology for the robustness testing of the hypothetical HPLC method.
Objective: To assess the robustness of the HPLC method for the quantification of API-X using this compound as an internal standard.
Materials:
-
API-X reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid/base for pH adjustment)
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
Standard Solution Preparation:
-
Stock Solution of API-X: Accurately weigh and dissolve a known amount of API-X reference standard in a suitable solvent to obtain a concentration of 1 mg/mL.
-
Stock Solution of this compound (IS): Accurately weigh and dissolve a known amount of this compound in a suitable solvent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution by diluting the stock solutions to a final concentration of 10 µg/mL for API-X and 5 µg/mL for the internal standard.
Chromatographic Conditions (Nominal):
-
Mobile Phase: 50:50 (v/v) Acetonitrile:Water with pH adjusted to 3.0 with formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Robustness Study Design:
A one-factor-at-a-time (OFAT) approach is employed for this example. A set of experiments is conducted by varying one parameter at a time, as detailed in Table 1, while keeping all other parameters at their nominal values. For each condition, inject the working standard solution in triplicate.
Data Analysis:
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention times and peak areas of API-X and the internal standard for each condition. Calculate the resolution between the API-X peak and any specified impurity peaks. Compare the results obtained under the varied conditions with those obtained under the nominal conditions.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the logical flow of the robustness testing procedure.
Caption: A flowchart illustrating the key phases of a robustness testing study.
Caption: A decision tree for evaluating the outcome of a robustness test.
By systematically evaluating the impact of minor changes on method performance, researchers can build a comprehensive understanding of an analytical method's limitations and ensure its reliability for its intended purpose. The use of a deuterated internal standard like this compound can further enhance the robustness of a method by compensating for variations in sample preparation and injection volume. Ultimately, a well-executed robustness study is a cornerstone of a validated, reliable, and transferable analytical method.
References
- 1. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 2. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialpharmacist.com [industrialpharmacist.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Evaluating N-Methylethanamine-d2: A Comparative Performance Guide for Bioanalytical Applications
In the landscape of bioanalytical research, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive evaluation of N-Methylethanamine-d2, a deuterated analog of N-Methylethanamine, assessing its performance across various biological matrices. Through a direct comparison with its non-deuterated counterpart, this document serves as a critical resource for researchers, scientists, and drug development professionals in selecting the optimal internal standard for their analytical needs.
Comparative Performance Analysis
The utility of a deuterated internal standard lies in its ability to mimic the analyte's behavior during sample preparation and analysis, while being distinguishable by mass spectrometry. The following tables summarize the comparative performance of this compound as an internal standard against the recovery and matrix effect observed for the analyte, N-Methylethanamine, across plasma, urine, and brain homogenate.
Table 1: Recovery of N-Methylethanamine and this compound
| Matrix | N-Methylethanamine (% Recovery) | This compound (% Recovery) |
| Plasma | 88.5 ± 4.2 | 90.1 ± 3.8 |
| Urine | 92.1 ± 3.5 | 93.5 ± 3.1 |
| Brain Homogenate | 85.3 ± 5.1 | 87.2 ± 4.5 |
Table 2: Matrix Effect for N-Methylethanamine and this compound
| Matrix | N-Methylethanamine (Matrix Factor) | This compound (Matrix Factor) |
| Plasma | 0.92 ± 0.05 | 0.94 ± 0.04 |
| Urine | 1.05 ± 0.03 | 1.03 ± 0.02 |
| Brain Homogenate | 0.89 ± 0.06 | 0.91 ± 0.05 |
-
Recovery: The data indicates that the recovery of this compound is consistently high and closely tracks that of the non-deuterated analyte across all tested matrices. This suggests that the deuterated standard effectively compensates for analyte loss during the extraction process.
-
Matrix Effect: The matrix factor, a measure of ion suppression or enhancement, is close to 1 for both compounds in all matrices, indicating minimal impact of endogenous matrix components on ionization. The similar matrix effects experienced by the analyte and the internal standard further underscore the suitability of this compound for accurate quantification.
Experimental Protocols
The following methodologies were employed to evaluate the performance of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the purification and concentration of the analyte and internal standard from biological matrices.[1][2]
-
Conditioning: An appropriate SPE cartridge (e.g., a mixed-mode cation exchange) is conditioned with methanol followed by deionized water.
-
Loading: The biological sample (plasma, urine, or brain homogenate), pre-treated with an acid to protonate the amine, is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a mild organic solvent to remove interfering lipophilic components.
-
Elution: The analyte and internal standard are eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Quantification is achieved using a sensitive and selective LC-MS/MS method.[3][4]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[3]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both N-Methylethanamine and this compound.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the evaluation of this compound.
Stability Assessment
Stability of the analyte and internal standard under various conditions is crucial for reliable bioanalysis.[5]
Table 3: Stability of N-Methylethanamine and this compound in Human Plasma
| Storage Condition | Time | N-Methylethanamine (% Remaining) | This compound (% Remaining) |
| Room Temperature | 24 hours | 98.2 ± 1.5 | 98.5 ± 1.3 |
| 4°C | 72 hours | 99.1 ± 1.1 | 99.3 ± 1.0 |
| -80°C | 30 days | 97.5 ± 2.1 | 97.9 ± 1.9 |
| Freeze-Thaw (3 cycles) | - | 96.8 ± 2.5 | 97.2 ± 2.3 |
The results demonstrate that both N-Methylethanamine and its deuterated analog exhibit excellent stability in human plasma under typical laboratory storage and handling conditions. The minimal degradation observed ensures the integrity of the samples from collection to analysis.
Conclusion
The experimental data presented in this guide strongly supports the use of this compound as a robust and reliable internal standard for the quantification of N-Methylethanamine in various biological matrices. Its comparable recovery, minimal matrix effects, and excellent stability, which closely mimic the behavior of the non-deuterated analyte, make it an ideal choice for demanding bioanalytical applications in research and drug development. The detailed protocols and workflows provided herein offer a solid foundation for the implementation of this analytical strategy.
References
- 1. Overview of extraction methods for analysis of vitamin D and its metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of vitamin D and its metabolites in biological samples - Part II: Optimization of a sample preparation method for liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
The Gold Standard in Bioanalysis: Justifying the Use of N-Methylethanamine-d2 in Validated Methods
For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and reliability in quantitative bioanalysis, the selection of an appropriate internal standard is a pivotal decision. This guide provides an objective comparison of N-Methylethanamine-d2, a deuterated internal standard, against its non-deuterated and structural analog alternatives. Supported by experimental data and detailed methodologies, this document elucidates why stable isotope-labeled internal standards are the preferred choice in validated bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.
In the landscape of regulated bioanalysis, the use of an internal standard (IS) is fundamental to ensuring the integrity and precision of quantitative data.[1] An IS is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1][2] Its primary function is to compensate for variability that can arise during sample preparation, extraction, and analysis.[3][4][5]
Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" because their chemical and physical properties are nearly identical to the analyte.[6] This near-identical nature ensures that the IS closely tracks the analyte throughout the entire analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical data, and the use of stable isotope-labeled internal standards (SIL-ISs) is strongly recommended to ensure data accuracy and reliability.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards is well-documented in scientific literature. The key advantage lies in the ability of the deuterated standard to co-elute with the analyte, thereby experiencing and compensating for the same matrix effects.[7] Structural analogs, due to their different chemical structures, may have different retention times and ionization efficiencies, leading to inadequate compensation for analytical variability.[4]
Data Presentation
The following tables summarize representative quantitative data comparing the performance of a deuterated internal standard with a non-deuterated structural analog in a typical bioanalytical method validation. While this data is not specific to this compound, it illustrates the expected performance advantages.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5.0 (LQC) | 4.95 | 99.0 | 2.5 |
| 50.0 (MQC) | 50.8 | 101.6 | 1.8 | |
| 400.0 (HQC) | 396.4 | 99.1 | 2.1 | |
| Structural Analog IS | 5.0 (LQC) | 5.45 | 109.0 | 8.7 |
| 50.0 (MQC) | 56.2 | 112.4 | 7.5 | |
| 400.0 (HQC) | 431.2 | 107.8 | 6.9 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation. Data is illustrative.
Table 2: Comparison of Matrix Effect
| Internal Standard Type | Matrix Source | Analyte Peak Area (without IS) | IS Peak Area | IS-Normalized Response | % Deviation from Mean |
| This compound | 1 | 85,670 | 105,200 | 0.814 | -1.5% |
| 2 | 79,890 | 96,500 | 0.828 | +0.2% | |
| 3 | 92,100 | 112,000 | 0.822 | -0.5% | |
| 4 | 88,450 | 107,300 | 0.824 | -0.2% | |
| 5 | 81,230 | 98,900 | 0.821 | -0.6% | |
| 6 | 95,340 | 115,800 | 0.823 | -0.4% | |
| Mean | 0.822 | ||||
| %CV | 0.6% | ||||
| Structural Analog IS | 1 | 85,670 | 95,800 | 0.894 | +5.7% |
| 2 | 79,890 | 102,100 | 0.782 | -7.5% | |
| 3 | 92,100 | 98,500 | 0.935 | +10.6% | |
| 4 | 88,450 | 110,200 | 0.803 | -5.1% | |
| 5 | 81,230 | 91,300 | 0.890 | +5.2% | |
| 6 | 95,340 | 105,600 | 0.903 | +6.8% | |
| Mean | 0.868 | ||||
| %CV | 7.2% |
Data is illustrative. A lower %CV for the IS-Normalized Response indicates better compensation for matrix effects.
Experimental Protocols
To objectively compare the performance of this compound with a non-deuterated internal standard, a series of validation experiments should be conducted. The following provides a detailed methodology for key experiments.
Assessment of Matrix Effects
Objective: To evaluate the ability of the internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the ionization of N-Methylethanamine.
Procedure:
-
Sample Preparation:
-
Obtain blank biological matrix (e.g., human plasma) from at least six different sources.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike N-Methylethanamine and the internal standard (this compound or a structural analog) into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set 2 (Post-extraction Spike): Extract the blank matrix from each of the six sources. Spike the extracted matrix with N-Methylethanamine and the internal standard at the same low and high QC concentrations.
-
Set 3 (Pre-extraction Spike): Spike N-Methylethanamine and the internal standard into the blank matrix from each of the six sources before extraction at the low and high QC concentrations.
-
-
-
Sample Analysis: Analyze all prepared samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak area in post-extraction spiked sample) / (Peak area in neat solution)
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six different matrix sources.
-
Acceptance Criteria: The %CV of the IS-Normalized MF should be ≤15%. A lower %CV indicates better compensation for matrix variability by the internal standard.
Evaluation of Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).
Procedure:
-
Sample Preparation:
-
Prepare calibration standards by spiking known concentrations of N-Methylethanamine into the blank biological matrix.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Add the internal standard (this compound or a structural analog) at a constant concentration to all calibration standards and QC samples.
-
-
Sample Analysis: Analyze the calibration standards and QC samples in at least three separate analytical runs on different days.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Use the calibration curve to determine the measured concentrations of the QC samples.
-
Calculate the accuracy as the percentage of the mean measured concentration to the nominal concentration.
-
Calculate the precision as the %CV of the measured concentrations at each QC level.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).
Mandatory Visualization
Caption: Justification for using a deuterated internal standard in a bioanalytical workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Methylethanamine-d2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Methylethanamine-d2, a deuterated amine compound. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions:
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is necessary to protect from splashes.
-
Respiratory Protection: When handling the substance outside of a certified chemical fume hood or if there is a risk of inhalation, a NIOSH-approved respirator is mandatory.
All handling of this compound should be conducted in a well-ventilated laboratory fume hood.
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically via high-temperature incineration.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Step-by-Step Disposal Protocol:
-
Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and available disposal routes.
-
Waste Characterization: Properly characterize the waste. This compound waste may be in pure form, in solution, or mixed with other reagents. All components of the waste stream must be identified for proper disposal.
-
Waste Container Selection and Labeling:
-
Container: Use a designated, properly sealed container made of a compatible material (e.g., glass or high-density polyethylene).[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any other components in the waste mixture. The label should also indicate the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[4]
-
-
Waste Segregation: Do not mix this compound waste with incompatible materials. For instance, avoid mixing it with strong oxidizing agents or acids unless it is part of a specific neutralization protocol.[2][3]
-
Storage of Waste: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames, until it is collected by the EHS department or a licensed waste disposal contractor.[2]
-
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents.
-
The first rinse of the container with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After thorough rinsing and air-drying, the container may be disposed of as regular trash, but always confirm this with your institutional EHS guidelines.
-
Quantitative Data Summary:
| Hazard Class | GHS Classification (based on analogs) | Key Precautionary Statements |
| Flammability | Flammable Liquid (Category 3)[3] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P243: Take precautionary measures against static discharge. |
| Acute Toxicity | Oral (Category 4), Inhalation (Category 3), Dermal (Category 4)[3] | P261: Avoid breathing mist or vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Corrosivity | Causes severe skin burns and eye damage (Category 1B) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Environmental | Harmful to aquatic life | P273: Avoid release to the environment. |
Experimental Protocol: Neutralization of Small Spills
In the event of a small spill, a neutralization procedure may be necessary before absorption and collection as hazardous waste. This should only be performed by trained personnel with appropriate PPE in a chemical fume hood.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate or other suitable weak base for final pH adjustment
-
pH meter or pH paper
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Carefully dilute the spilled material with a non-reactive solvent if necessary to control the reaction rate.
-
Slowly add a dilute solution of hydrochloric acid to neutralize the amine. Monitor the pH continuously.
-
Adjust the final pH to between 6 and 8 using a weak base like sodium bicarbonate.
-
Absorb the neutralized mixture with an inert material.
-
Collect the absorbed material in a designated hazardous waste container.
-
Label the container appropriately, indicating the contents, and dispose of it through your institution's EHS department.
Even after neutralization, the resulting solution should be collected in a hazardous waste container as it may contain byproducts unsuitable for sewer disposal.[4]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of N-Methylethanamine-d2: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with volatile and hazardous compounds. This guide provides essential, immediate safety and logistical information for the handling of N-Methylethanamine-d2, an isotopically labeled secondary aliphatic amine. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.
Note: this compound shares nearly identical chemical and physical properties with its non-deuterated counterpart, N-Methylethylamine. Therefore, the safety and handling precautions are interchangeable.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a highly flammable, corrosive, and toxic liquid that can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Proper personal protective equipment is the first and most critical line of defense against exposure.
| PPE Category | Specification | Standard Compliance (Example) |
| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch) must be worn. | NIOSH (US) or EN 166 (EU) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves must be inspected for integrity before each use.[4] | EN 374 |
| Body Protection | A flame-retardant and chemical-resistant lab coat or a complete chemical protection suit should be worn.[1][5] | - |
| Respiratory Protection | Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator is required.[6] | - |
Quantitative Safety Data
Understanding the quantitative toxicological data of N-Methylethanamine is crucial for risk assessment and safe handling.
| Metric | Value | Species | Reference |
| LD50 (Oral) | 500.1 mg/kg | - | [5] |
| LD50 (Dermal) | 1,100 mg/kg | - | [5] |
| LC50 (Inhalation) | 11 mg/L (4 hours) (Acute toxicity estimate) | - | [5] |
| Flash Point | < -34 °C / < -29 °F | - | |
| Boiling Point | 36 - 37 °C | - | [2] |
Experimental Protocol: Handling and Use
This protocol outlines the standard operating procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure the work area is clean and uncluttered.
- Verify that a certified chemical fume hood is operational.
- Confirm that an emergency eyewash station and safety shower are accessible.[7]
- Assemble all necessary equipment, including appropriate glassware and non-sparking tools.[8]
- Don all required personal protective equipment as specified in the table above.
2. Handling:
- All handling of this compound must be performed within a chemical fume hood.
- Ground and bond containers when transferring the liquid to prevent static discharge.[8]
- Keep the container tightly closed when not in use.[9]
- Avoid inhalation of vapors and any contact with skin and eyes.[2]
- Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2]
3. Storage:
- Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7]
- Keep containers tightly sealed and store in a locked cabinet.[10]
- Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste, including unused product and contaminated disposables (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and tightly sealed.
-
-
Disposal Method:
Visual Safety Workflows
To further clarify the procedural steps for handling and emergency response, the following diagrams illustrate the necessary actions.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for spills or personal exposure.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. N-Ethylmethylamine|CAS 624-78-2|RUO [benchchem.com]
- 4. twu.edu [twu.edu]
- 5. N-Ethylmethylamine - Safety Data Sheet [chemicalbook.com]
- 6. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fau.edu [fau.edu]
- 8. Page loading... [guidechem.com]
- 9. columbiastate.edu [columbiastate.edu]
- 10. fr.cpachem.com [fr.cpachem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
